Orteronel is a naphthylmethylimidazole derivative with a conformationally rigid structure that contributes to its selectivity [1] [2].
This compound targets a critical step in androgen biosynthesis. The diagram below illustrates the steroidogenesis pathway and this compound's specific site of action.
This compound inhibits the 17,20-lyase step, potently blocking the production of DHEA and androstenedione, which are precursors to testosterone [2]. This action is distinct from abiraterone, which potently inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1 [2].
The journey of this compound from the lab to clinical trials generated key quantitative data, summarized below.
| Study Phase | Key Experimental Findings & Metrics | Methodology & Protocol Overview |
|---|---|---|
| Preclinical | Potency & Selectivity: IC₅₀ of 38 nM for human 17,20-lyase; >1000-fold selectivity over other CYPs (e.g., CYP3A4) [3]. In rat models, significant suppression of serum testosterone and reduction in weight of androgen-dependent organs [2]. | In vitro enzyme assays to determine IC₅₀ values [3] [2]. Cell-based assays using human adrenal tumor cells to measure metabolites (DHEA, cortisol) [2]. In vivo animal studies in rats and monkeys with compound administration and subsequent measurement of serum hormone levels and organ weights [1] [2]. |
| Clinical (Phase I/II) | In mCRPC patients, 300 mg twice daily reduced median testosterone from 5.5 ng/dL to 0.6 ng/dL and DHEA to unquantifiable levels [2]. At doses ≥300 mg, 80% of patients achieved ≥50% PSA decline, and 27% had ≥90% PSA decline [2]. Most common adverse events: fatigue (65%), nausea (42%), constipation (38%) [2]. | Trial Design: Phase I/II dose-escalation study in men with mCRPC [2]. This compound administered orally twice daily at 100, 200, 300, 400, and 600 mg doses, with some cohorts receiving additional prednisone [2]. Endpoint Measurement: PSA levels tracked over 3 months; serum testosterone and DHEA levels measured; safety and tolerability monitored [2]. |
Although this compound itself was not successful, its development was a significant effort in the quest to improve hormonal therapy for prostate cancer.
Cytochrome P450 17A1 (CYP17A1) is a dual-function monooxygenase essential for steroid hormone biosynthesis in humans. This enzyme serves as the critical branch point in steroidogenic pathways, directing precursor molecules toward glucocorticoids, mineralocorticoids, or sex steroids through its two distinct catalytic activities: 17α-hydroxylase and 17,20-lyase [1] [2]. The enzyme is expressed in the adrenal zona reticularis and fasciculata, testicular Leydig cells, and ovarian thecal cells, where it regulates the production of key steroid hormones [2] [3].
The 17,20-lyase activity of CYP17A1 is particularly crucial for initiating sex steroid synthesis. This function catalyzes the cleavage of the C17-C20 carbon bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to form dehydroepiandrosterone (DHEA) and androstenedione respectively [1] [4]. These products serve as immediate precursors for testosterone and estrogen synthesis, positioning CYP17A1 as a fundamental regulator of sexual development, reproduction, and endocrine-related pathologies including prostate and breast cancers [1] [4].
Table 1: Fundamental Characteristics of Human CYP17A1
| Characteristic | Description |
|---|---|
| Gene Location | Chromosome 10q24.3 [2] [3] |
| Protein Size | 508 amino acids, 57.4 kDa [2] |
| Enzyme Commission | EC 1.14.14.19 (17α-hydroxylase) [2] |
| Numbers | EC 1.14.14.32 (17,20-lyase) [2] |
| Cellular Location | Endoplasmic reticulum [4] [2] |
| Tissue Distribution | Adrenal glands, gonads [2] |
| Redox Partners | Cytochrome P450 reductase (POR), Cytochrome b5 (CYB5A) [1] [4] |
CYP17A1 exhibits the canonical cytochrome P450 fold characterized by 12 major α-helices (A-L) and multiple β-sheets that form the conserved structural core [1] [5]. The enzyme is embedded in the endoplasmic reticulum membrane via an N-terminal transmembrane helix and a hydrophobic patch on the distal surface of its catalytic domain [5]. Crystal structures of human CYP17A1 (typically with truncated transmembrane domains for crystallization) reveal a well-defined active site pocket that accommodates steroidal substrates and inhibitors [1] [5] [4].
The heme prosthetic group is positioned deep within the protein structure, with its iron atom coordinating to a cysteine residue (Cys442) in the conserved heme-binding motif [1]. This heme group serves as the central catalytic center where both hydroxylation and lyase reactions occur, with substrate positioning relative to the heme iron determining the reaction outcome [1] [5].
The active site cavity of CYP17A1 contains both hydrophobic and polar residues that interact with steroidal substrates. Key residues including Val366, Asn202, and Phe114 form a substrate-binding pocket that orients steroid molecules for specific catalytic transformations [4] [6]. Structural analyses reveal that CYP17A1 binds steroidal inhibitors such as abiraterone and galeterone with the steroid nucleus positioned perpendicular to the heme group, oriented toward the F and G helices rather than the β1 sheet seen in some other steroidogenic P450s [2].
The V366M mutation at the catalytic center provides remarkable insight into the structural basis for the dual activities of CYP17A1. This mutation creates a "one-way valve" that permits pregnenolone binding and conversion to 17OH-pregnenolone but impairs the binding and subsequent conversion of 17OH-pregnenolone to DHEA [4] [6]. This selective impairment of lyase activity demonstrates how specific active site configurations can differentially affect the two catalytic functions of the enzyme.
The 17,20-lyase reaction constitutes the second catalytic step performed by CYP17A1, following the 17α-hydroxylation of pregnenolone or progesterone. This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone or 17α-hydroxyprogesterone to produce DHEA or androstenedione, respectively, along with acetic acid (C2 fragment) [1] [4].
The current evidence supports a two-step binding model where the product of the hydroxylation reaction (17OH-pregnenolone) exits the active site and re-enters in a different orientation for the lyase reaction [4] [6]. This model is supported by kinetic studies of the V366M mutant, which show that this mutation impairs 17OH-pregnenolone binding and conversion to DHEA while preserving the hydroxylation function [4] [6].
The precise catalytic mechanism for the lyase reaction is believed to involve the formation of a ferric peroxoanion intermediate, similar to the hydroxylation reaction, but with subsequent divergence in the reaction pathway [1]. The lyase reaction may proceed through a dioxygenase-like mechanism rather than the typical monooxygenase pathway, though the exact nature of the reaction intermediates remains under investigation [1].
Table 2: Catalytic Efficiency of CYP17A1 with Different Substrates
| Substrate | Reaction | Product | Catalytic Efficiency | Key Influencing Factors |
|---|---|---|---|---|
| Pregnenolone | 17α-hydroxylase | 17OH-pregnenolone | High [1] | POR concentration, substrate availability |
| Progesterone | 17α-hydroxylase | 17OH-progesterone | High [1] | POR concentration, substrate availability |
| 17OH-pregnenolone | 17,20-lyase | DHEA | High [1] | CYB5A, POR, phosphorylation |
| 17OH-progesterone | 17,20-lyase | Androstenedione | Relatively low [1] | CYB5A, phosphorylation status |
The 17,20-lyase activity of CYP17A1 exhibits distinct electron requirements compared to its hydroxylase function. While both activities receive the first electron from cytochrome P450 oxidoreductase (POR), the lyase reaction shows greater dependence on cytochrome b5 (CYB5A) for the delivery of the second electron [1] [4] [2]. Cytochrome b5 acts as an allosteric facilitator that enhances the lyase reaction by improving the coupling efficiency between NADPH consumption and product formation, rather than directly donating electrons [1] [5].
The differential effects of redox partners provide a mechanism for tissue-specific regulation of androgen production. Tissues with higher cytochrome b5 expression, such as the adrenal zona reticularis and gonads, preferentially produce androgens due to enhanced 17,20-lyase activity, while tissues with lower b5 expression primarily produce glucocorticoids [1] [4].
Phosphorylation of CYP17A1 represents a crucial regulatory mechanism for its lyase activity. The enzyme contains serine and threonine residues that are phosphorylated by cAMP-dependent protein kinase [2] [7]. This phosphorylation dramatically increases 17,20-lyase activity while having minimal effect on hydroxylase function [2]. Dephosphorylation virtually eliminates lyase activity, demonstrating the dynamic regulation of this function [2].
Recent research has identified that p38α mitogen-activated protein kinase (MAPK) also phosphorylates CYP17A1, selectively increasing 17,20-lyase activity and androgen biosynthesis [7]. This phosphorylation enhances the enzyme's affinity for its redox partner cytochrome b5, providing a molecular mechanism for the specificity of this regulation [7].
The LH/hCG-mediated activation of the mTORC1 signaling cascade plays a significant role in regulating steroidogenic enzymes, including CYP17A1 [8]. LH/hCG stimulation increases the expression of downstream targets of mTORC1 and steroidogenic enzymes, effects that are blocked by the mTORC1 inhibitor rapamycin [8].
Additionally, protein kinase B (Akt) has been identified as involved in LH/hCG-induced regulation of Cyp17a1 expression and 17,20-lyase activity [7]. Akt blockade specifically inhibits the conversion of 17α-OH-progesterone to androgens without affecting the 17α-hydroxylation of progesterone, demonstrating the nuanced regulation of the dual activities [7].
Regulatory Pathways Controlling CYP17A1 17,20-Lyase Activity
Enzyme kinetics provide fundamental insights into CYP17A1 function and the effects of mutations or inhibitors. The following protocol outlines a standard approach for kinetic characterization of CYP17A1 17,20-lyase activity:
Protocol 1: Kinetic Analysis of 17,20-Lyase Activity Using Bacterially Expressed Proteins
Protein Expression: Express wild-type or mutant CYP17A1 in E. coli with N-terminal truncations to enhance solubility while retaining catalytic activity [4].
Enzyme Purification: Purify recombinant proteins using affinity chromatography (e.g., His-tag purification) followed by size exclusion chromatography [4].
Reconstitution System: Combine purified CYP17A1 with redox partners (POR and CYB5A) in phospholipid vesicles to mimic the native membrane environment [4].
Incubation Conditions:
Product Quantification:
Computational approaches have provided significant insights into the structural dynamics of CYP17A1. Molecular dynamics simulations of the V366M mutant revealed how this mutation creates a "one-way valve" that permits hydroxylase but impairs lyase activity [4] [6]. These simulations typically involve:
Leydig cell models provide physiological context for studying CYP17A1 regulation:
Protocol 2: Assessment of Signaling Pathways in Leydig Cells [7]
Mutations in CYP17A1 cause rare forms of congenital adrenal hyperplasia characterized by impaired cortisol and sex steroid synthesis with concomitant mineralocorticoid excess [9] [10] [3]. The clinical manifestations depend on the specific enzymatic activities affected:
The V366M mutation represents the first human mutation at the active site of CYP17A1 that causes isolated 17,20-lyase deficiency, providing unique insights into structure-function relationships [4] [6].
Pharmacologic inhibition of CYP17A1, particularly its 17,20-lyase activity, represents a cornerstone in the treatment of androgen-responsive prostate cancers [1] [4] [2]. Currently available inhibitors include:
Table 3: Clinically Relevant CYP17A1 Inhibitors
| Inhibitor | Chemical Class | Target Activities | Clinical Applications | Key Characteristics |
|---|---|---|---|---|
| Abiraterone | Steroidal | Combined 17α-hydroxylase/17,20-lyase [4] [2] | Metastatic castration-resistant prostate cancer [4] | Irreversible inhibition, requires co-administration with prednisone |
| This compound | Non-steroidal | 17,20-lyase selective [5] | Prostate cancer (clinical trials) [5] | Improved selectivity, reduced mineralocorticoid side effects |
| Galeterone | Steroidal | Combined activities, also targets androgen receptor [5] | Prostate cancer (clinical development) [5] | Multiple mechanisms of action |
The 17,20-lyase activity of CYP17A1 represents a sophisticated enzymatic function that is differentially regulated from its hydroxylase activity through precise structural determinants, redox partner interactions, and post-translational modifications. Understanding the molecular mechanisms governing this dual functionality has profound implications for both fundamental endocrinology and therapeutic development.
Future research directions should focus on:
This compound (TAK-700) is an investigational, non-steroidal, small-molecule inhibitor developed for the treatment of castration-resistant prostate cancer (CRPC). Its molecular formula is C₂₀H₁₈N₂O₂ [1] [2].
The primary target of this compound is the enzyme Cytochrome P450 17A1 (CYP17A1), which plays a critical role in androgen biosynthesis. This enzyme possesses two key activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is particularly crucial as it is the rate-limiting step in the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone and dihydrotestosterone (DHT) [3] [4]. By inhibiting this pathway, this compound aims to suppress androgen production not only in the testes but also in the adrenal glands and within prostate cancer cells themselves [3].
A key differentiator of this compound from earlier inhibitors like abiraterone is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This selectivity was hypothesized to result in less disruption of cortisol synthesis, potentially minimizing the need for concomitant corticosteroid replacement therapy [3].
The discovery of this compound was a process of rational drug design aimed at achieving high potency and selectivity. The following diagram outlines the key stages in the lead compound optimization that led to its identification.
Optimization pathway for this compound
The table below summarizes the biological activity profile of this compound in comparison to its predecessor and a contemporary drug candidate.
Table 1: Comparison of Selected CYP17A1 Inhibitors
| Compound | 17,20-Lyase IC₅₀ | 17α-Hydroxylase IC₅₀ | Lyase/ Hydroxylase Selectivity Ratio | Key Features |
|---|---|---|---|---|
| This compound ((+)-3c) | Not fully specified (Sub-μM) [5] | Not fully specified | ~27-fold more selective for lyase [3] | Non-steroidal; Fused imidazole scaffold; Reversible inhibition [3] [5] |
| Lead Compound 1a | 5.5 nM [2] | Information Missing | Information Missing | Non-steroidal; Naphthylmethylimidazole; Also potently inhibited CYP3A4 [2] |
| (S)-Seviteronel (VT-464) | Information Missing | Information Missing | Also shows selectivity for lyase [5] | Non-steroidal; Contains a triazole moiety; Shows similar binding kinetics to this compound [5] |
This compound functions as a reversible inhibitor that binds to the heme iron of CYP17A1, characterized by a Type II spectral change [5]. Its binding kinetics are complex and involve a multi-step process:
This multi-step binding is not a prerequisite for enzyme inhibition. The initial binding event itself is sufficient to inhibit the enzyme, while the subsequent slower step involves the coordination to the heme iron, which may augment the inhibitory complex [5].
Table 2: Key Preclinical and Early Clinical Findings for this compound
| Study Model / Phase | Dosage | Key Outcome Measures | Results |
|---|---|---|---|
| Cynomolgus Monkey (Preclinical) | 1 mg/kg | Serum Testosterone & DHEA | Marked reductions in both hormones [1] |
| Phase 1/2 Clinical Trial (mCRPC) | 300 mg BID (without prednisone) | ≥50% PSA decline at 3 months | 80% of patients (at doses ≥300 mg) [3] |
| Phase 1/2 Clinical Trial (with Docetaxel) | 400 mg BID (with prednisone) | Best PSA Response | Median best response was -77% [6] |
The following are summaries of core experimental methodologies used to characterize this compound, based on the literature.
1. CYP17A1 Enzyme Inhibition Assay
2. Binding Kinetics Studied by Stopped-Flow Spectrophotometry
Despite demonstrating promising efficacy in early trials, this compound's development in Phase III clinical trials for advanced prostate cancer was ultimately discontinued as it did not meet its primary endpoint of overall survival [3]. Nevertheless, it remains a chemically significant compound.
This compound serves as a benchmark for selective 17,20-lyase inhibition and its fused imidazole scaffold continues to inform modern drug discovery efforts. Recent research (2022) continues to explore novel non-steroidal CYP17A1 inhibitors, with studies often citing this compound's structure and SAR as a key reference point for designing new compounds with improved pharmacological profiles [7].
Cytochrome P450 17A1 (CYP17A1) is a pivotal monooxygenase enzyme in the steroidogenic pathway that catalyzes two sequential reactions: the 17α-hydroxylase reaction and the 17,20-lyase reaction [1] [2]. This enzyme serves as a critical gateway for the biosynthesis of all androgens and estrogens, making it a validated therapeutic target for the treatment of androgen-driven prostate cancer [3] [4]. The hydroxylase reaction converts pregnenolone and progesterone to their 17α-hydroxy forms, which are precursors for glucocorticoid synthesis. The lyase reaction then cleaves the C17-C20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are direct precursors to potent androgens [2] [3].
The therapeutic rationale for targeting CYP17A1 stems from the understanding that castration-resistant prostate cancer (CRPC) remains dependent on androgen receptor (AR) signaling, driven by androgens synthesized in the adrenal glands and within the tumors themselves [1] [4]. While the first-generation CYP17A1 inhibitor abiraterone (a steroidal compound) has demonstrated clinical efficacy, it inhibits both enzymatic activities of CYP17A1, leading to glucocorticoid deficiency and requiring co-administration of prednisone to manage resultant mineralocorticoid excess and other side effects [1] [4]. This limitation has driven the development of next-generation, nonsteroidal inhibitors with improved selectivity for the 17,20-lyase activity, aiming to suppress androgen production while preserving cortisol synthesis [1] [3] [4].
The hypothalamic-pituitary-adrenal (HPA) axis regulation provides the fundamental biological rationale for developing selective lyase inhibitors. Complete CYP17A1 inhibition disrupts the negative feedback loop controlling cortisol production, leading to a rise in adrenocorticotropic hormone (ACTH) that can drive excessive production of mineralocorticoids and early steroid precursors [1]. These precursors can potentially be converted to androgens in tumor tissues expressing the requisite enzymatic machinery, thereby compromising therapeutic efficacy [1].
Natural human mutations provide compelling evidence for the feasibility and benefits of selective lyase inhibition. Isolated 17,20-lyase deficiency (ILD), caused by specific mutations in the CYP17A1 gene or its redox partners (cytochrome P450 oxidoreductase or cytochrome b5), selectively impairs C19 steroid biosynthesis while preserving cortisol production [1] [5]. This genetic evidence confirms that dissociation of lyase from hydroxylase activity is biologically achievable and should guide drug development strategies [1].
Selective 17,20-lyase inhibitors offer several potential advantages:
VT-464 represents a promising nonsteroidal, small-molecule inhibitor optimized for lyase selectivity. Its chemical structure features a 1,2,3-triazole moiety that coordinates with the haem iron less avidly than the pyridine group in abiraterone, contributing to its functional selectivity [4].
Key Experimental Findings for VT-464:
This compound is another nonsteroidal CYP17A1 inhibitor that has advanced to clinical trials. While structurally distinct from VT-464, it also aims for improved lyase selectivity compared to abiraterone [1]. Preclinical data indicated promising antitumor activity in CRPC models, though clinical trials revealed that co-administration of glucocorticoids was still necessary, suggesting incomplete lyase selectivity in humans [1].
A structure-based virtual screening approach combined with density functional theory (DFT) calculations identified several promising nonsteroidal compounds with high selectivity for CYP17A1 [3]. This innovative methodology specifically addressed the challenge of properly describing the semi-covalent bond formation between inhibitor nitrogen atoms and the haem iron, which is critical for accurate prediction of binding affinity.
Key compounds identified (designated Compounds 1 and 2 in the original publication) showed:
Table 1: Quantitative Profiling of Nonsteroidal CYP17A1 Inhibitors
| Inhibitor | Chemical Class | 17α-Hydroxylase IC₅₀ | 17,20-Lyase IC₅₀ | Selectivity Ratio (Lyase/Hydroxylase) | CYP Selectivity Profile |
|---|---|---|---|---|---|
| Abiraterone | Steroidal | 3.3 nM [6] | 19.5 nM [6] | ~0.17 (Hydroxylase-selective) | Binds CYP21A2, minimal binding to CYP2D6/CYP3A4 [3] |
| VT-464 | Nonsteroidal | Not fully quantified | Not fully quantified | ~10 (Lyase-selective) [4] | Preserves cortisol synthesis [4] |
| Compound 1 [3] | Nonsteroidal | 230 nM | 500 nM | ~0.46 (Moderate hydroxylase-selective) | No binding to CYP21A2, CYP2D6, CYP3A4 [3] |
| Compound 2 [3] | Nonsteroidal | 130 nM | 110 nM | ~1.18 (Balanced inhibition) | No binding to CYP21A2, CYP2D6, CYP3A4 [3] |
| This compound | Nonsteroidal | Clinical data suggests incomplete lyase selectivity [1] | Requires glucocorticoid co-administration [1] |
Table 2: In Vivo Efficacy of Selective Lyase Inhibitors in Preclinical Models
| Inhibitor | Model System | Dosing Regimen | Key Efficacy Outcomes | Impact on HPA Axis |
|---|---|---|---|---|
| VT-464 [4] | CRPC PDX (MDA-PCa-133) in castrate mice | 100 mg/kg, twice daily, 28 days | ↓ Tumor growth vs vehicle (P<0.05); ↓ Intratumoral testosterone (65.2%), DHT (82.9%) | No significant decrease in intratumoral cortisol |
| VT-464 [4] | CRPC Patient | 300 mg, twice daily, >30 months | ↓ Plasma DHEA; ↓ PSA sustained for ~30 months | No change in cortisol levels; no prednisone co-therapy |
| Abiraterone [4] | CRPC PDX (MDA-PCa-133) in castrate mice | 100 mg/kg, twice daily, 28 days | ↓ Tumor growth vs vehicle (P<0.05); ↓ Intratumoral testosterone (60.8%), DHT (80.4%) | Significant decrease in intratumoral cortisol |
Purified Enzyme System for CYP17A1 Activity:
UV-Visible Spectral Binding Titration:
H295R Adrenocortical Carcinoma Cell Assay:
Castration-Resistant Prostate Cancer Xenograft Models:
The structural mechanisms underlying lyase selectivity are emerging through crystallographic studies and molecular modeling. Several factors contribute to differential inhibition of the two CYP17A1 activities:
The successful identification of selective nonsteroidal inhibitors has been facilitated by advanced computational methods:
To better understand the therapeutic rationale for selective lyase inhibition, the following diagram illustrates the steroid biosynthesis pathway and the strategic points of intervention.
This diagram illustrates the steroidogenic pathway with the CYP17A1 enzyme complex at its center, highlighting the distinct consequences of combined versus selective inhibition strategies.
The development of selective nonsteroidal 17,20-lyase inhibitors represents a significant advancement in the targeted therapy of prostate cancer. The emerging data on compounds such as VT-464 and those identified through structure-based virtual screening demonstrate that functional selectivity between the two activities of CYP17A1 is achievable through careful molecular design [3] [4].
The key advantages of these selective inhibitors include their potential to suppress androgen biosynthesis while preserving glucocorticoid production, thereby eliminating the need for prednisone co-administration and reducing associated mineralocorticoid-related adverse effects [1] [4]. Furthermore, their nonsteroidal structures may reduce off-target interactions with other steroid receptors and enzymes, potentially improving therapeutic indices [3].
Future directions in this field should focus on:
Preclinical and clinical studies provide quantitative data on Orteronel's effect on androgen levels.
The following table summarizes key findings from preclinical models that demonstrate this compound's potency and selectivity [1] [2].
| Model System | Finding | Key Quantitative Result |
|---|---|---|
| Cell-Free Enzyme Assay | Inhibition of human CYP17A1 | 5.4-fold greater potency for 17,20-lyase vs. 17α-hydroxylase [3] |
| Cynomolgus Monkeys | Suppression of serum androgens | Rapid, significant reductions in DHEA and testosterone [2] |
| Uncastrated Rats | Suppression of serum testosterone & organ weights | Significant testosterone suppression; decreased weight of androgen-dependent organs [3] [1] |
Clinical trials confirmed that this compound effectively suppresses androgen levels and shows anti-tumor activity in humans. The data below is consolidated from early-phase studies [3] [4] [5].
| Trial Phase | Patient Population | Key Efficacy Findings | Impact on Androgens |
|---|---|---|---|
| Phase 1/2 | Metastatic CRPC (mCRPC) | 80% of patients (at ≥300 mg BID) achieved ≥50% PSA decline [3] | Testosterone reduced from 5.5 ng/dL to 0.6 ng/dL; DHEA to unquantifiable levels [3] |
| Phase 1 | Japanese, chemotherapy-naïve CRPC | 13 of 15 subjects achieved ≥50% PSA reduction [4] | Serum testosterone rapidly suppressed below lower limit of quantification [4] |
| Phase 1/2 | Chemotherapy-naïve mCRPC (this compound + Docetaxel) | 59% achieved ≥50% PSA decline; median best PSA response: -77% [5] | DHEA-S and testosterone rapidly and durably reduced [5] |
For researchers aiming to replicate or build upon these findings, the core methodologies from key studies are outlined below.
The diagram below illustrates the steroidogenesis pathway and the specific step where this compound acts.
> this compound selectively inhibits 17,20-lyase activity, blocking the production of androgen precursors (DHEA) while largely sparing cortisol synthesis.
While preclinical and early clinical data for this compound were promising, demonstrating significant suppression of intratumoral androgen precursors [3] [2] [5], its clinical development trajectory is an important consideration for researchers.
Orteronel is a novel, non-steroidal, selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme [1] [2] [3]. This enzyme is a key node in the steroidogenesis pathway, and its inhibition suppresses the production of androgen precursors (like DHEA and androstenedione) in the testes, adrenal glands, and prostate cancer cells [1] [4]. A critical differentiator from earlier inhibitors like abiraterone acetate is its higher specificity for 17,20-lyase over the 17α-hydroxylase activity of the same enzyme [2] [3] [4]. This selectivity was confirmed in a cell-free enzyme assay, where this compound was 5.4-times more potent for inhibiting human 17,20-lyase versus 17α-hydroxylase [2].
The diagram below illustrates how this compound targets the androgen synthesis pathway.
This compound selectively inhibits CYP17A1's 17,20-lyase activity, suppressing androgen production.
The following tables summarize key quantitative data from preclinical studies of this compound in male rats, which serve as a model for human androgen synthesis [1] [4].
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Assay System | Target Activity | IC₅₀ Value | Key Finding |
|---|---|---|---|
| Rat enzyme assay | 17,20-lyase | 1,200 nM | Demonstrated target engagement. |
| Rat testicular cells | Testosterone production | 640 nM | Suppressed potent androgen synthesis. |
| Rat testicular cells | Androstenedione production | 210 nM | Suppressed androgen precursor. |
| Rat adrenal cells | Corticosterone production | >30,000 nM | No significant suppression. |
| Rat adrenal cells | Aldosterone production | >30,000 nM | No significant suppression. |
Table 2: In Vivo Efficacy in Intact Male Rats [1] [4]
| Experimental Model & Endpoint | Dosage | Result | Physiological Impact |
|---|---|---|---|
| Single dose, Serum Testosterone | 30 mg/kg | Significant reduction (p ≤ 0.01) | Rapid hormonal suppression. |
| Single dose, Serum Testosterone | 100 mg/kg | Significant reduction (p ≤ 0.01) at 4h | Hormone levels showed tendency to recover afterward. |
| 4-day repeat dose, Organ Weights | 37.5, 150, 600 mg/kg (TID) | Prostate & seminal vesicle weight decreased (dose-dependent) | Shrinkage of androgen-dependent organs. |
The primary data comes from a series of experiments conducted in male rats and cell-based assays [1] [4]. Here are the methodologies for the key experiments cited:
1. In Vitro Steroidogenesis Assays
2. In Vivo Hormone Suppression Studies
3. Androgen-Dependent Organ Weight Study
Preclinical studies indicated that this compound has favorable pharmacokinetic properties, including high oral bioavailability [2].
The collective preclinical data positioned this compound as a promising candidate for prostate cancer therapy. Its selectivity for 17,20-lyase promised a better safety profile by potentially avoiding the mineralocorticoid-related adverse effects (hypertension, hypokalemia) associated with dual CYP17A1 inhibition, thus potentially eliminating the need for concomitant prednisone administration [2] [3]. This mechanistic rationale supported its progression into clinical trials.
Orteronel (TAK-700) is an oral, selective, non-steroidal inhibitor that specifically targets the 17,20-lyase activity of the CYP17A1 enzyme [1]. This enzyme is a critical component in the androgen biosynthesis pathway.
To visualize how this compound targets this specific step within the broader AR signaling cascade, the following diagram outlines the key processes [2] [3] [4].
This compound inhibits androgen synthesis by targeting CYP17A1 17,20-lyase activity.
This compound suppresses the conversion of glucocorticoid precursors (like pregnenolone and progesterone) into androgens (dehydroepiandrosterone/DHEA and androstenedione) by inhibiting the 17,20-lyase function [1]. This action depletes the intracellular pool of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the AR [4]. Unlike abiraterone, which inhibits both 17α-hydroxylase and 17,20-lyase activities of CYP17A1, this compound was designed for greater selectivity towards 17,20-lyase, aiming to minimize side effects related to mineralocorticoid excess [1] [4].
Clinical trials evaluated this compound in metastatic castration-resistant prostate cancer (mCRPC) and androgen receptor-expressing metastatic breast cancer (MBC).
| Trial Details | Patient Population | Key Efficacy Results | Key Safety Findings |
|---|
| Phase 1/2 (NCT01084655) [1] this compound + Docetaxel + Prednisone | Men with chemotherapy-naïve mCRPC (n=37 in Phase 2) | • PSA response (after 4 cycles):
For researchers aiming to investigate mechanisms of action or resistance, here are methodologies from pivotal this compound studies.
Clinical development of this compound was discontinued due to limited efficacy in heavily pre-treated populations and the emergence of resistance mechanisms [5]. Research highlights that simply suppressing ligand production is insufficient, as tumors activate ligand-independent AR signaling through mechanisms like AR splice variants (e.g., AR-V7) and non-nuclear AR signaling that promotes survival and growth [2] [4].
Future research should focus on predictive biomarkers to identify patient subgroups most likely to benefit from 17,20-lyase inhibition and explore rational combination therapies, such as pairing AR-targeting agents with PI3K/AKT pathway inhibitors, epigenetic modulators, or immune checkpoint inhibitors [2] [3].
Orteronel (TAK-700) is an investigational, nonsteroidal oral agent that selectively inhibits the CYP17A1 enzyme complex, specifically targeting the 17,20-lyase activity more selectively than the 17α-hydroxylase component. This selective inhibition mechanism differentiates this compound from abiraterone acetate, as it theoretically suppresses extragonadal androgen production while potentially minimizing the mineralocorticoid excess syndrome that typically requires corticosteroid coadministration [1]. The clinical development of this compound was pursued across multiple prostate cancer states, including metastatic hormone-sensitive prostate cancer (mHSPC), metastatic castration-resistant prostate cancer (mCRPC), and high-risk localized disease in combination with radiotherapy [1] [2].
The fundamental rationale for this compound's development stemmed from the recognized importance of androgen receptor pathway inhibition in advanced prostate cancer and the clinical need for agents that could effectively suppress extragonadal androgen synthesis without requiring concomitant corticosteroids. Preclinical data indicated that this compound achieved >97% suppression of testosterone in castrated animals and demonstrated substantial activity in prostate cancer models [3]. Phase I/II trials established the safety profile and recommended phase III dosing at 300 mg twice daily, with evidence of prostate-specific antigen (PSA) responses and radiographic tumor shrinkage in mCRPC patients [3].
Three major phase III trials evaluated this compound in different prostate cancer populations, each with distinct design elements and control arms tailored to the specific clinical context and standard of care at the time of study initiation.
Table 1: Key Characteristics of this compound Phase III Trials
| Trial Characteristic | SWOG-1216 (mHSPC) | ELM-PC 5 (mCRPC post-docetaxel) | NRG/RTOG 1115 (High-Risk Localized) |
|---|---|---|---|
| Patient Population | Newly diagnosed metastatic hormone-sensitive | Metastatic CRPC progressing during/after docetaxel | Clinically localized with unfavorable features |
| Sample Size | 1,279 | Not fully reported | 231 (planned: 900) |
| Experimental Arm | ADT + this compound 300 mg BID | This compound 400 mg QD + Prednisone 5 mg BID | ADT + RT + this compound 300 mg BID |
| Control Arm | ADT + Bicalutamide 50 mg QD | Placebo + Prednisone 5 mg BID | ADT + RT |
| Primary Endpoint | Overall Survival (OS) | Overall Survival (OS) | Overall Survival (OS) |
| Key Secondary Endpoints | PFS, PSA response at 7 months, AE profile | rPFS, PSA response rate, time to opioid use | Metastasis-free survival, PSA-PFS, HRQOL |
| Stratification Factors | Disease extent, performance status, ADT timing | Prior docetaxel courses, geographic region | Gleason score, PSA level, T-stage |
| Treatment Duration | Until progression/unacceptable toxicity | Until progression/unacceptable toxicity | 24 months |
| Status | Completed | Completed | Terminated early |
The SWOG-1216 trial employed an open-label design comparing this compound plus androgen deprivation therapy (ADT) against bicalutamide plus ADT in men with mHSPC [1]. The study targeted a 33% improvement in median overall survival from an assumed 54 months in the control arm to 72 months in the experimental arm [1]. With 1,279 patients enrolled, it had approximately 90% power to detect this difference at a one-sided alpha of 0.025, with final analysis prespecified after 523 deaths [1].
The ELM-PC 5 trial adopted a double-blind, placebo-controlled design in the post-docetaxel mCRPC setting, where patients were randomized to receive this compound plus prednisone versus placebo plus prednisone [3]. This design reflected the standard of care in this patient population established by prior agents such as abiraterone and enzalutamide. Meanwhile, the NRG/RTOG 1115 trial investigated this compound in a radically different context—as intensification of ADT combined with definitive radiotherapy for high-risk localized prostate cancer [2]. This study aimed to determine whether adding 24 months of this compound to standard ADT and dose-escalated radiotherapy would improve outcomes, but accrual was halted early after development of this compound was discontinued in other disease settings [2].
Across the phase III trials, patient eligibility criteria were carefully designed to identify distinct clinical populations while maintaining sufficient generalizability to real-world practice. In the SWOG-1216 trial for mHSPC, key inclusion criteria required histologically confirmed adenocarcinoma of the prostate with documented metastatic disease (either by soft tissue and/or bony metastases), Zubrod performance status of 0-2 (status 3 was allowed if due to bone pain only with PSA ≥2.0 ng/mL), and no prior systemic therapy for metastatic disease (with the exception of up to 30 days of ADT before registration) [1]. Patients with extensive disease were eligible if they were unsuitable for or declined docetaxel therapy, reflecting the evolving treatment landscape during the trial's conduct [1].
The ELM-PC 5 trial for post-docetaxel mCRPC required patients with progressive disease during or after docetaxel-based chemotherapy, with maintained surgical or medical castration (testosterone <50 ng/dL) [3]. Key exclusion criteria included prior chemotherapy with cabazitaxel, mitoxantrane, or anthracyclines; clinically significant heart disease; and brain metastases [3]. The NRG/RTOG 1115 trial implemented strict criteria for high-risk disease, including various combinations of Gleason score, PSA levels, and T-stage, with the highest risk group (Gleason ≥9) eligible regardless of PSA or T-stage [2]. All patients in this trial had to have no evidence of nodal or distant metastasis by axial imaging and bone scan, confirming truly localized albeit high-risk disease [2].
The drug administration protocols differed meaningfully across trials based on disease setting and control arm selection:
SWOG-1216: Patients in the experimental arm received This compound 300 mg orally twice daily continuously with standard ADT (LHRH agonist/antagonist or orchiectomy) [1]. The control arm received bicalutamide 50 mg orally once daily with ADT. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Dose modifications for this compound were permitted for management of adverse events, with specific guidelines for hematologic, hepatic, and metabolic toxicities [1].
ELM-PC 5: The experimental regimen consisted of This compound 400 mg once daily (a higher dose than in SWOG-1216) plus prednisone 5 mg twice daily, while the control arm received placebo plus the same prednisone schedule [3]. The use of prednisone in both arms reflected standard practice in the post-docetaxel mCRPC setting and addressed potential mineralocorticoid-related effects, though this compound was specifically developed to minimize these effects.
NRG/RTOG 1115: This trial incorporated radiation therapy alongside systemic treatment. All patients received dose-escalated RT (79.2 Gy in 44 fractions to the prostate or 70 Gy in 28 fractions with hypofractionation) plus 24 months of ADT, with the experimental arm adding This compound 300 mg twice daily for the same 24-month duration [2]. Specific guidelines addressed the management of potential interactions between radiation and systemic therapy.
Endpoint assessments followed standardized protocols with prospective timing:
Radiographic assessments: In SWOG-1216, imaging included computed tomography or magnetic resonance imaging of chest/abdomen/pelvis and bone scanning at baseline, with subsequent assessments per investigator discretion but typically every 3-6 months [1]. Progression was defined using PCWG2 criteria for bone scans (requiring two or more new lesions) and RECIST 1.1 for soft tissue disease [1].
PSA monitoring: PSA was measured regularly throughout all trials, with specific landmark analyses at predefined timepoints. SWOG-1216 used a 7-month landmark to categorize PSA response as complete (PSA ≤0.2 ng/mL), partial (PSA 0.2-4.0 ng/mL), or no response (PSA >4.0 ng/mL) [1].
Quality of life and patient-reported outcomes: NRG/RTOG 1115 placed particular emphasis on health-related quality of life (HRQOL) assessment using the Expanded Prostate Cancer Index Composite (EPIC) instrument, recognizing the importance of functional outcomes in a potentially curative setting [2].
Table 2: Efficacy Outcomes Across this compound Phase III Trials
| Outcome Measure | SWOG-1216 (mHSPC) | ELM-PC 5 (mCRPC) | NRG/RTOG 1115 (Localized) |
|---|---|---|---|
| Primary Endpoint Result | Median OS: 81.1 vs 70.2 mo (HR 0.86; P=0.04) | Did not meet OS endpoint | Trial terminated early |
| Key Secondary Efficacy | Median PFS: 47.6 vs 23.0 mo (HR 0.58; P<0.0001) | Improved rPFS, PSA response | No significant improvement in efficacy outcomes |
| PSA Response Rate | Significant improvement at 7 months (P<0.0001) | Higher PSA50 rate with this compound | Not primarily reported |
| Post-Protocol Therapy | 61.3% (this compound) vs 77.4% (control) | Not reported | Not applicable |
Despite promising activity in earlier phase trials, this compound failed to demonstrate a statistically significant improvement in overall survival—the primary endpoint—in any of the phase III trials. In SWOG-1216, after a median follow-up of 4.9 years, the median OS was 81.1 months with this compound versus 70.2 months with bicalutamide (hazard ratio 0.86; 95% CI, 0.72 to 1.02; P=0.040, one-sided) [1]. Although this represented a 14% reduction in death risk, it did not meet the prespecified statistical significance boundary (one-sided P≤0.022) [1]. A notable finding was the substantial improvement in median progression-free survival (47.6 versus 23.0 months; HR 0.58; 95% CI, 0.51 to 0.67; P<0.0001) and significantly better PSA responses at the 7-month landmark in the this compound arm [1].
The discordance between PFS and OS outcomes in SWOG-1216 raised important methodological considerations. The investigators noted that the extensive use of post-protocol life-prolonging therapies (received by 77.4% in the control arm versus 61.3% in the this compound arm) may have obscured any potential OS benefit [1] [4]. Additionally, the median OS in the control arm substantially exceeded historical expectations (70.2 months versus approximately 46 months in earlier trials), reflecting the evolving treatment landscape for metastatic prostate cancer [1]. In the ELM-PC 5 trial, this compound plus prednisone demonstrated improved radiographic PFS and higher PSA response rates compared to placebo plus prednisone but similarly failed to achieve a significant OS benefit in the post-docetaxel mCRPC setting [3].
The safety data across trials consistently showed that this compound treatment was associated with increased toxicities compared to control therapies, though with generally manageable profiles:
Table 3: Safety Overview from this compound Phase III Trials
| Safety Parameter | SWOG-1216 | ELM-PC 5 | NRG/RTOG 1115 |
|---|---|---|---|
| Grade 3/4 AEs | 43% (this compound) vs 14% (Control) | Not fully reported | Higher with this compound combination |
| Common AEs | Fatigue, hypertension, gastrointestinal effects | Not fully reported | Fatigue, hypertension, rash |
| Dose Modifications | Permitted for toxicity management | Allowed per protocol | Required in significant proportion |
| Treatment Discontinuation | Not specifically reported | Not specifically reported | Impaired drug tolerability noted |
In SWOG-1216, the most frequent adverse events with this compound included fatigue, hypertension, and gastrointestinal disturbances [1]. The substantially higher rate of grade 3/4 adverse events in the this compound arm (43% versus 14% in control) highlighted the trade-off between efficacy and toxicity [1] [4]. The NRG/RTOG 1115 trial reported that this compound did not significantly worsen the health-related quality of life impacts beyond those already associated with RT and ADT, which was an important consideration in the non-metastatic setting where maintaining quality of life is particularly valued [2]. However, the trial noted impaired drug tolerability that likely contributed to early study termination [2].
The collective results from the phase III trials of this compound led to the discontinuation of its clinical development across all prostate cancer states. Despite a solid mechanistic rationale and promising phase II data, the failure to achieve statistically significant overall survival benefits across multiple trials and disease settings suggests that this compound may be less effective than other available androgen-axis inhibitors such as abiraterone and enzalutamide [1] [3]. The development history of this compound offers several important lessons for future drug development in prostate cancer:
First, the discordance between intermediate endpoints (PFS, PSA response) and overall survival observed in SWOG-1216 raises methodological concerns about relying on these measures as consistent surrogates for OS, particularly in an era of effective post-progression therapies [1] [4]. Second, the evolving treatment landscape significantly impacts trial interpretation, as demonstrated by the substantially longer than expected survival in control arms [1]. Finally, the risk-benefit ratio must be carefully considered, as the modest efficacy gains with this compound did not clearly justify the substantially higher toxicity burden compared to control therapies [1] [2].
The following diagram illustrates the mechanistic basis of this compound's action and the clinical development pathway across different prostate cancer states:
Figure 1: this compound Mechanism of Action and Clinical Development Pathway
The following tables summarize the efficacy and safety findings from a Phase 1/2 study of Orteronel in combination with docetaxel and prednisone (DP) in chemotherapy-naïve mCRPC patients [1] [2].
Table 1: Efficacy Outcomes after 4 Cycles of this compound (400 mg BID) + DP
| Efficacy Parameter | Result |
|---|---|
| PSA Response (≥30% reduction) | 68% of patients |
| PSA Response (≥50% reduction) | 59% of patients |
| PSA Response (≥90% reduction) | 23% of patients |
| Median Best PSA Response | -77% |
| Objective Response Rate (RECIST) | 70% (7 of 10 evaluable patients) |
| Median Time to PSA Progression | 6.7 months |
| Median Radiographic PFS | 12.9 months |
Table 2: Common Adverse Events (All Grades) with this compound + DP
| Adverse Event | Incidence |
|---|---|
| Fatigue | 78% |
| Alopecia | 61% |
| Diarrhea | 48% |
| Nausea | 43% |
| Dysgeusia (taste distortion) | 39% |
| Neutropenia | 39% |
Below is a protocol adapted from the Phase 1/2 clinical trial investigating this compound plus docetaxel and prednisone [1] [2].
1. Study Objectives
2. Patient Population
3. Dosage and Administration
4. Premedication and Supportive Care
5. Dose Modification
6. Assessments and Endpoints
This compound is an investigational, non-steroidal, oral inhibitor that selectively targets the 17,20-lyase activity of the CYP17A1 enzyme [3]. This enzyme is crucial for the production of androgens in the testes, adrenal glands, and within the prostate cancer tumors themselves. By inhibiting 17,20-lyase, this compound more selectively blocks the synthesis of androgens (like DHEA) that fuel prostate cancer growth, with a lesser direct effect on cortisol synthesis compared to abiraterone [3] [4]. Docetaxel, a cytotoxic chemotherapy, works by stabilizing microtubules, disrupting cell division, and also has been shown to impair androgen receptor signaling [1]. The combination aims to simultaneously attack the cancer through two complementary mechanisms: profound androgen suppression and direct cytotoxic cell kill.
The workflow of a clinical study investigating this combination can be summarized as follows:
Orteronel selectively inhibits the 17,20-lyase function of the CYP17A1 enzyme, which is upregulated in mCRPC and crucial for the production of androgens (e.g., DHEA) in the testes, adrenal glands, and prostate cancer cells themselves [1] [2]. This selective inhibition suppresses extragonadal androgen synthesis, a key driver of castration resistance, with potentially less disruption to the cortisol synthesis pathway compared to non-selective inhibitors [1].
The diagram below illustrates this compound's specific target within the androgen synthesis pathway.
Preclinical data confirms this compound's selectivity. In cell-free assays, this compound was 5.4-times more potent for inhibition of human 17,20-lyase versus 17α-hydroxylase activity [1]. In vivo, this compound treatment in animal models significantly suppressed serum testosterone and DHEA levels and reduced the weight of androgen-dependent organs [1].
Phase III trials evaluated this compound plus prednisone in two mCRPC patient populations: chemotherapy-naive and post-docetaxel. The tables below summarize key efficacy and safety outcomes.
Table 1: Efficacy Outcomes from Phase III Clinical Trials
| Parameter | Chemotherapy-Naive mCRPC (ELM-PC 4) | Post-Docetaxel mCRPC (ELM-PC 5) |
|---|---|---|
| Patients | This compound + Pred (n=781) vs Placebo + Pred (n=779) [3] | This compound + Pred (n=734) vs Placebo + Pred (n=365) [4] [5] |
| Radiographic PFS (median) | 13.8 vs 8.7 months (HR 0.71, p<0.0001) [3] | 8.3 vs 5.7 months (HR 0.76, p<0.001) [4] [5] |
| Overall Survival (median) | 31.4 vs 29.5 months (HR 0.92, p=0.31) [3] | 17.0 vs 15.2 months (HR 0.89, p=0.19) [4] [5] |
| PSA Response (≥50% decrease) | Data not specified in source | 25% vs 10% (p<0.001) [4] [5] |
Table 2: Common Adverse Events (All Grades) from Phase III Trials
| Adverse Event | Chemotherapy-Naive mCRPC (ELM-PC 4) | Post-Docetaxel mCRPC (ELM-PC 5) |
|---|---|---|
| Nausea | Not prominently reported | 42% vs 26% [4] [5] |
| Vomiting | Not prominently reported | 36% vs 17% [4] [5] |
| Fatigue | Grade ≥3: 6% vs 2% [3] | 29% vs 23% [4] [5] |
| Increased Lipase (Grade ≥3) | 17% vs 2% [3] | Not prominently reported |
| Increased Amylase (Grade ≥3) | 10% vs 1% [3] | 14% vs 2% (all grades) [4] [5] |
Clinical trials routinely monitored specific biomarkers to confirm this compound's biological activity.
While this compound demonstrated antitumor activity evidenced by improved rPFS and PSA response rates, its failure to significantly improve overall survival in two large Phase III trials highlights the challenges of targeting the androgen signaling axis in advanced prostate cancer [3] [5]. This outcome suggests that selective 17,20-lyase inhibition, while active, may be insufficient to provide a survival advantage over standard of care in this patient population.
Orteronel (TAK-700) is an investigational, non-steroidal, selective inhibitor of CYP17,20-lyase, a key enzyme in the androgen biosynthesis pathway that suppresses the conversion of gonadal, adrenal, and tumoral androgen precursors to active androgens. Unlike abiraterone acetate which inhibits both 17,20-lyase and 17α-hydroxylase activities of CYP17A1, this compound demonstrates partial selectivity for CYP17,20-lyase, thus potentially offering a differentiated safety profile by minimizing disruption to cortisol synthesis [1]. This mechanism is particularly relevant in castration-resistant prostate cancer (CRPC), where upregulated androgen receptor signaling and intratumoral androgen biosynthesis represent key resistance mechanisms despite castrate levels of serum testosterone [2] [1].
The developmental trajectory of this compound has yielded important insights for prostate cancer therapeutics. While early-phase trials demonstrated promising antitumor activity with substantial reductions in prostate-specific antigen (PSA) and androgen levels, the drug failed to achieve statistically significant improvements in overall survival in two pivotal phase 3 trials (ELM-PC 4 and ELM-PC 5) in both chemotherapy-naive and post-chemotherapy mCRPC settings [1] [3]. Consequently, Takeda discontinued its development for advanced prostate cancer in 2014 [3]. Nevertheless, the extensive clinical data generated through its development provide valuable insights for researchers investigating next-generation androgen-axis targeting agents, particularly regarding patient selection strategies and predictive biomarker identification.
The efficacy profile of this compound was extensively evaluated in two large phase 3 randomized controlled trials (ELM-PC 4 and ELM-PC 5) and one phase 3 trial in metastatic hormone-sensitive prostate cancer (SWOG S1216). The results demonstrate a consistent pattern of improved intermediate endpoints without translation to overall survival benefit.
Table 1: Efficacy Outcomes from Pivotal Phase 3 Trials of this compound
| Trial | Patient Population | Treatment Arms | Radiographic PFS | Overall Survival | PSA Response ≥50% |
|---|---|---|---|---|---|
| ELM-PC 4 [1] | Chemotherapy-naive mCRPC (N=1,560) | This compound + Prednisone vs Placebo + Prednisone | Significant improvement (HR not reported) | No significant difference (p=0.17) | 42.3% vs 3.5% (favoring this compound) |
| ELM-PC 5 [3] | Post-chemotherapy mCRPC | This compound + Prednisone vs Placebo + Prednisone | Significant improvement (secondary endpoint) | Did not meet primary endpoint | Not reported |
| SWOG S1216 [4] [5] | Metastatic HSPC (N=1,279) | ADT + this compound vs ADT + Bicalutamide | 47.6 vs 23.0 months (HR 0.58) | 81.1 vs 70.2 months (HR 0.86, p=0.04) | Significant improvement at 7 months |
Network meta-analyses comparing androgen receptor-targeting agents have provided insights into the relative efficacy of this compound versus other approved therapies. When analyzing eight randomized controlled trials with 4,911 patients, enzalutamide was ranked as the most efficacious agent for improving overall survival (HR=0.71), followed by abiraterone (HR=0.78), while this compound did not demonstrate statistically significant survival benefit (HR=0.90) [6]. For progression-free survival, enzalutamide showed marked improvement (HR=0.36), while abiraterone (HR=0.59) and this compound (HR=0.73) did not reach statistical significance [6]. These comparative efficacy data inform positioning of investigational agents within the prostate cancer treatment landscape.
Table 2: Network Meta-Analysis of AR-Targeted Agents in mCRPC [6]
| Agent | Overall Survival HR (95% CrI) | Progression-Free Survival HR (95% CrI) | Time to PSA Progression HR (95% CrI) | Grade 3-4 Adverse Events |
|---|---|---|---|---|
| Enzalutamide | 0.71 (0.54-0.89) | 0.36 (0.21-0.59) | 0.20 (0.13-0.33) | Not significantly increased |
| Abiraterone | 0.78 (0.61-0.98) | 0.59 (0.35-1.00) | 0.56 (0.35-0.91) | Not significantly increased |
| This compound | 0.90 (0.70-1.10) | 0.73 (0.43-1.20) | 0.70 (0.44-1.11) | Significantly increased |
Optimal patient selection for this compound therapy requires careful attention to disease characteristics and clinical parameters validated in phase 3 trials. The key inclusion criteria are:
Patient selection should carefully exclude individuals with specific comorbidities and prior treatments that may impact safety or efficacy:
Bone turnover biomarkers show promise for patient stratification and prognosis. Data from SWOG S1216 demonstrated that elevated baseline levels of bone metabolism markers (bone-specific alkaline phosphatase [BAP], C-telopeptide [CTx], procollagen type I N-propeptide [PINP], and pyridinoline [PYD]) were strongly associated with reduced overall survival in men with metastatic hormone-sensitive prostate cancer [5]. These biomarkers may help identify patients with more aggressive disease who might derive differential benefit from intensified androgen-axis inhibition.
The recommended dosage of this compound based on phase 3 trials is 400 mg orally twice daily (800 mg total daily dose) in combination with prednisone 5 mg twice daily [1]. This compound should be administered without regard to meals, distinguishing it from abiraterone which requires fasting administration [1]. Key administration guidelines include:
Proactive monitoring and management of adverse events is essential for safe administration. Common adverse events associated with this compound in clinical trials included fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), and neutropenia (39%) [2]. The monitoring protocol should include:
Figure 1: Patient Selection and Treatment Algorithm for this compound Therapy in mCRPC
Standardized response assessment is critical for evaluating treatment benefit and making continuation decisions. The recommended assessment protocol includes:
The phase 1/2 study of this compound plus docetaxel and prednisone established the safety profile and recommended phase 2 dose. Key methodological details include:
Translational biomarker protocols from clinical trials provide robust methodologies for companion diagnostic development:
Bone Turnover Marker Assessment [5]:
Pharmacokinetic Assessment [2]:
Figure 2: this compound Mechanism of Action in Androgen Biosynthesis Pathway
This compound represents an important case study in the development of androgen-axis targeting agents for advanced prostate cancer. While the drug demonstrated significant biological activity with substantial PSA declines and radiographic progression-free survival benefit, it failed to achieve the ultimate endpoint of overall survival improvement in randomized phase 3 trials [1] [3]. The patient selection criteria and treatment protocols outlined in this document provide researchers with validated frameworks for developing next-generation CYP17 inhibitors.
The lessons from this compound development highlight several key considerations for future drug development in this class: (1) the importance of predictive biomarkers beyond PSA response for patient selection; (2) the potential impact of cross-resistance with other androgen-axis targeting agents; and (3) the critical need for combination strategies that address compensatory resistance mechanisms [8]. Recent research suggests that bone microenvironment biomarkers may offer promising stratification approaches for future trials [5].
For researchers investigating next-generation CYP17 inhibitors, the extensive clinical database generated during this compound development provides valuable insights into dose selection, safety management, and efficacy assessment methodologies that can accelerate future drug development programs in metastatic prostate cancer.
This compound (TAK-700) is a novel, non-steroidal, selective, reversible inhibitor of the 17,20-lyase activity of the enzyme CYP17A1, which plays a critical role in androgen synthesis in the testes, adrenal glands, and prostate cancer cells. Unlike abiraterone acetate which inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, this compound demonstrates 5.4-fold greater specificity for 17,20-lyase versus 17α-hydroxylase activity. This selective inhibition potentially allows for continued cortisol synthesis with reduced requirement for concomitant steroid administration, though many clinical trials have included prednisone co-administration as a precaution against adrenal insufficiency. The compound features a fused imidazole ring system that makes it an attractive ligand for the catalytic heme iron found in CYP enzymes, while its conformational rigidity and low ClogP index contribute to its enzymatic selectivity [1].
The primary mechanism of action of this compound centers on its ability to suppress extragonadal androgen synthesis through inhibition of CYP17A1, thereby reducing testosterone and dihydrotestosterone (DHT) levels that drive prostate cancer growth. Preclinical studies demonstrated that this compound treatment significantly suppresses serum testosterone levels and decreases the weight of androgen-dependent organs. In cynomolgus monkeys, twice-daily administration of this compound substantially reduced serum dehydroepiandrosterone (DHEA) and testosterone levels, with even greater suppression when combined with castration compared to castration alone [1]. This robust preclinical profile provided the rationale for clinical development in patients with advanced prostate cancer, particularly those progressing despite conventional androgen deprivation therapy.
Clinical studies have consistently demonstrated the significant impact of this compound on prostate-specific antigen (PSA) levels, serving as a key pharmacodynamic marker of treatment response in prostate cancer patients. The relationship between this compound dosing, PSA response rates, and common adverse events has been quantified across multiple clinical trials, providing researchers with essential benchmarks for evaluating treatment efficacy.
Table 1: PSA Response to this compound in Clinical Trials
| Study Population | Dose Regimen | ≥50% PSA Decline | ≥90% PSA Decline | Key Safety Findings |
|---|---|---|---|---|
| Phase I/II metastatic CRPC (n=26) | 300-600 mg BID | 80% (at ≥300 mg dose) | 27% (at ≥300 mg dose) | Fatigue (65%), nausea (42%), constipation (38%), anorexia (35%) [1] |
| Japanese Phase 1 CRPC (n=15) | 200-400 mg BID ± prednisolone | 86.7% (13/15 patients) | Not specified | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%) [2] |
| Phase I with docetaxel (n=14) | 200/400 mg BID + docetaxel/prednisone | Not specified | Not specified | Febrile neutropenia (dose-limiting toxicity) [1] |
The time course of PSA response following this compound initiation shows rapid reduction, with one Phase I/II study demonstrating suppression of testosterone levels from 5.5 ng/dL to 0.6 ng/dL within four weeks of treatment initiation. Additionally, dehydroepiandrosterone (DHEA) levels decreased from 50.0 μg/dL to unquantifiable levels in all patients, confirming the profound suppression of androgen synthesis [1]. This rapid and significant suppression of both PSA and androgen levels highlights the potent activity of this compound against the androgen synthesis pathway in prostate cancer cells.
Table 2: Endocrine Parameter Changes with this compound Treatment
| Endocrine Parameter | Baseline Level | Post-Treatment Level | Timeframe | Assay Sensitivity |
|---|---|---|---|---|
| Testosterone | 5.5 ng/dL | 0.6 ng/dL (median) | 4 weeks | LLOQ: 0.03-0.05 ng/mL [1] [2] |
| DHEA | 50.0 μg/dL | Unquantifiable | 4 weeks | Not specified [1] |
| DHEA-S | Not specified | Significantly suppressed | Multiple cycles | Not specified [2] |
The dose-response relationship for this compound has been evaluated across multiple studies, with evidence indicating that doses of 300 mg twice daily and higher demonstrate optimal efficacy, while maintaining acceptable safety profiles. In the Japanese Phase 1 study, dose-dependent increases in plasma this compound concentrations were observed over the 200-400 mg BID dose range, with co-administration of prednisolone not significantly altering the pharmacokinetics of this compound. Importantly, serum testosterone was rapidly suppressed below the lower limit of quantification across all dose levels, suggesting that even lower doses may sufficiently suppress androgen synthesis [2].
For clinical trials investigating this compound, appropriate patient selection is critical for generating meaningful PSA response data. The key inclusion criteria used in prior studies include: histologically or cytologically confirmed prostate adenocarcinoma; PSA levels ≥2 ng/mL at screening; at least two successive rises in PSA levels from nadir; well-controlled castration (serum testosterone <0.5 ng/mL or <50 ng/dL); Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; and adequate liver, renal, and bone marrow function [2]. Patients should have discontinued all antiandrogen therapy for at least 6 weeks (for bicalutamide) or 4 weeks (for other antiandrogens) prior to the first dose of this compound to prevent confounding of PSA response data. Importantly, clinical trials have included both chemotherapy-naïve patients and those who have received prior docetaxel, with varying response rates observed between these populations [1] [3].
Standardized PSA measurement is essential for accurate response assessment. The methodology should utilize consistent, validated immunoassay platforms throughout the study to avoid inter-assay variability. Blood samples for PSA measurement should be collected prior to dose administration on each assessment day. The recommended assessment schedule includes: baseline (within 7 days prior to initiation); Day 15 of Cycle 1; Day 1 of Cycle 2; and Day 1 of each subsequent 28-day cycle [2]. Additional assessments may be performed at the investigator's discretion if disease progression is suspected. For consistent interpretation, all PSA values should be measured using the same laboratory and methodology throughout the study, with samples ideally drawn at consistent times of day to minimize diurnal variation effects.
PSA response should be evaluated according to Prostate Cancer Clinical Trials Working Group (PCWG) 2 criteria, which have been widely adopted in prostate cancer clinical trials [2]. The primary efficacy endpoints typically include:
Additional efficacy assessments should include radiographic evaluation per RECIST 1.1 for soft tissue lesions and PCWG2 criteria for bone lesions, performed at baseline, Week 12, and every 12 weeks thereafter [2].
The following diagram illustrates the androgen signaling pathway and the specific site of this compound action within the steroid synthesis cascade:
This diagram illustrates how This compound selectively targets the 17,20-lyase activity of CYP17A1, thereby inhibiting the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone to androstenedione. These intermediates are essential precursors in testosterone and dihydrotestosterone (DHT) synthesis. By blocking this specific step in the steroid synthesis pathway, this compound reduces the production of potent androgens that activate the androgen receptor and drive prostate cancer growth, ultimately leading to decreased PSA expression [1] [4].
Comprehensive safety monitoring is essential throughout this compound treatment. Based on clinical trial data, researchers should implement specific monitoring protocols for known adverse events. Laboratory assessments should include complete blood counts, comprehensive metabolic panel (including liver function tests), lipase, and amylase at baseline, every two weeks during the first cycle, and at least monthly thereafter [2]. The high incidence of pancreatic enzyme elevations (hyperlipasemia 47%, hyperamylasemia 40% in the Japanese Phase 1 study) necessitates careful monitoring for signs and symptoms of pancreatitis, with dose interruption or reduction considered for symptomatic cases or severe asymptomatic elevations.
For managing mineralocorticoid excess symptoms potentially associated with CYP17A1 inhibition (hypertension, hypokalemia, edema), clinical trials have allowed the use of aldosterone antagonists such as eplerenone. These symptoms maintained at Grade 2 or lower through such interventions were typically not considered dose-limiting toxicities [2]. Additionally, fatigue management strategies should be implemented, as this was the most common adverse event (65%) in initial trials [1]. The protocol should include clear guidelines for dose modifications based on toxicity grade, with treatment interruption until recovery to Grade 1 or baseline for Grade 3 or higher events, followed by dose reduction according to predefined levels.
Understanding the pharmacokinetic profile of this compound is crucial for optimal dosing and interpretation of PSA response data. Phase 1 studies have demonstrated that this compound has high bioavailability and a favorable area under the curve profile with oral administration [1]. Plasma concentrations show dose-dependent increases over the 200-400 mg BID dose range, with no significant alteration when co-administered with prednisolone [2]. Recommended pharmacokinetic sampling includes pre-dose trough concentrations and serial post-dose samples at predetermined timepoints (e.g., 1, 2, 4, 6, 8 hours) after both morning and evening doses to characterize steady-state exposure and accumulation.
Pharmacodynamic assessments should extend beyond PSA to include endocrine parameters that confirm target engagement. These should comprise serum testosterone (with highly sensitive assays, LLOQ ≤0.5 ng/dL), DHEA-S, and cortisol at baseline and scheduled intervals throughout treatment [1] [2]. The rapid suppression of testosterone below the lower limit of quantification across all dose levels observed in clinical trials provides a key early indicator of biological activity, typically occurring within two weeks of treatment initiation. These pharmacodynamic markers complement PSA response data by confirming adequate pathway inhibition and helping to distinguish between mechanism-based versus non-mechanism-based resistance.
The development pathway for this compound has provided valuable insights into targeting androgen synthesis for prostate cancer treatment. While Phase III trials (ELM-PC5) in patients with advanced-stage prostate cancer who had received prior docetaxel did not achieve their primary overall survival endpoint, additional Phase III this compound trials continued in men with earlier stages of prostate cancer [1] [5]. The experience with this compound highlights both the promise and challenges of developing more selective CYP17A1 inhibitors, particularly the balance between efficacy, safety, and optimal patient selection.
When considering sequential therapy approaches, research indicates potential cross-resistance between different androgen axis-targeting agents. Studies evaluating treatment sequencing patterns suggest that the efficacy of subsequent therapies may be influenced by prior exposure to other androgen pathway inhibitors [3]. This has important implications for clinical trial design, particularly in determining appropriate prior therapy restrictions and interpreting PSA response data in the context of treatment history. Future research directions should focus on identifying predictive biomarkers for response to this compound, exploring combination strategies with other targeted agents, and investigating its potential role in earlier disease settings where more complete androgen pathway inhibition may yield greater clinical benefit.
This compound represents a promising therapeutic approach for prostate cancer through its selective inhibition of 17,20-lyase activity. The comprehensive application notes and protocols outlined herein provide researchers with a framework for evaluating PSA response to this compound in clinical studies. Monitoring should include standardized PSA assessments, correlated with pharmacodynamic measurements of androgen suppression and careful safety monitoring. Clinical evidence demonstrates that this compound induces significant PSA declines (≥50% reduction in 80-87% of patients at optimal doses) with a distinct safety profile characterized by fatigue, gastrointestinal effects, and pancreatic enzyme elevations. These application notes should serve as a guide for future clinical investigation of this targeted therapy in prostate cancer treatment.
For researchers seeking to understand the clinical evaluation of orteronel, here are the detailed methodologies from the key trials.
This compound is a novel, nonsteroidal inhibitor of the enzyme CYP17A1, which is a key enzyme in androgen synthesis. Its primary mechanism is the suppression of androgen production [5].
A key differentiator of this compound is its greater specificity for the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity. This higher specificity was hypothesized to result in less disruption to the glucocorticoid biosynthesis pathway and potentially mitigate the syndrome of secondary mineralocorticoid excess seen with less selective inhibitors [2] [5].
The following diagram illustrates the steroidogenesis pathway and the specific site of this compound's action.
The safety data from clinical trials indicates that this compound treatment was associated with a higher burden of adverse events compared to control therapies.
The table below summarizes the incidence of key adverse events from the SWOG-1216 trial.
| Adverse Event (Grade 3/4) | ADT + this compound (n=638) | ADT + Bicalutamide (n=641) |
|---|---|---|
| Any Grade 3/4 Event | 43% | 14% [1] |
| Hypertension | 20% | 5% [6] |
| Fatigue | 5% | 2% [6] |
| Febrile Neutropenia | Reported as dose-limiting toxicity in combination therapy [5] | |
| Grade 5 AEs | 5 patients (e.g., MI, stroke) | 1 patient [6] |
Orteronel targets cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis with both 17α-hydroxylase and 17,20-lyase activities [1] [2]. By preferentially inhibiting 17,20-lyase, this compound suppresses the production of androgen precursors (dehydroepiandrosterone) and estrogens (estradiol) [1]. This selectivity results in only partial inhibition of 17α-hydroxylase, allowing cortisol synthesis to continue [2] [3].
However, the disruption of steroidogenesis can lead to a rise in upstream mineralocorticoid precursors (e.g., 11-deoxycorticosterone and corticosterone) [2]. These precursors can activate the mineralocorticoid receptor, leading to a syndrome of apparent mineralocorticoid excess. The pathophysiology shares features with a rare genetic disorder caused by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) deficiency, which normally inactivates cortisol to cortisone [4] [5]. When 11β-HSD2 is deficient or overwhelmed, cortisol can also bind to and activate the mineralocorticoid receptor, causing hypertension and hypokalemia [4].
The diagram below illustrates the pathway of this compound-induced mineralocorticoid excess and the rationale for its management.
Clinical trials across different patient populations have characterized the incidence and severity of mineralocorticoid-related adverse events with this compound.
Key Findings from Clinical Studies:
The table below summarizes the incidence of key mineralocorticoid-related adverse events from two representative studies.
| Study Population | This compound Dose | Hypertension | Hypokalemia | Edema | Citation |
|---|---|---|---|---|---|
| Postmenopausal Women with HR+ Breast Cancer (Phase 1b) | 300 mg or 400 mg BID | Grade 3: 25% (2/8 patients) | Grade 1: 25% (2/8 patients) | Not Specified | [1] |
| Japanese Men with CRPC (Phase 1) | 200 mg to 400 mg BID (with/without prednisolone) | Not Reported as a common AE | Not Reported as a common AE | Not Reported as a common AE | [2] |
> Note: The breast cancer study was small (N=8), and the prostate cancer study explicitly permitted the use of medications to manage mineralocorticoid excess, which likely reduced the reported incidence of these specific AEs [1] [2].
Based on the clinical trial data, the following protocol is recommended for monitoring and managing mineralocorticoid excess in patients receiving this compound.
The following workflow outlines the step-by-step management of mineralocorticoid-related adverse events based on their severity, consistent with Common Terminology Criteria for Adverse Events (CTCAE) grading.
Management Details:
The management of mineralocorticoid excess with this compound is proactive and protocol-driven. Its selective inhibition profile offers a more manageable safety profile than earlier agents. Successful application relies on rigorous baseline assessment, consistent monitoring, and the early, structured use of MRAs and glucocorticoids.
| Trial Phase / Type | Patient Population | Recommended Dose & Schedule | Cycle Duration | Treatment Duration |
|---|---|---|---|---|
| Phase II [1] | Metastatic Breast Cancer | 600 mg orally, once daily [1] | Not explicitly stated | Median: 7 weeks [1] |
| Phase I/II [2] | mCRPC (with Docetaxel) | 400 mg orally, twice daily [2] | 21 days [2] | Until disease progression or unacceptable toxicity [2] |
| Phase I [3] | Japanese CRPC | 200 mg to 400 mg orally, twice daily [3] | 28 days [3] | Until criteria for discontinuation were met [3] |
| Phase III [4] [5] | High-Risk Prostate Cancer (with RT & ADT) | Not specified (with prednisone) [4] | Planned for 24 months [4] | Actual: Only 29% received ≥80% of planned dose [5] |
The following protocols are synthesized from the cited clinical studies, detailing the administration and monitoring of Orteronel.
This protocol is based on a Phase II study evaluating single-agent this compound in AR+ metastatic breast cancer [1].
This protocol is derived from a Phase 1/2 study of this compound combined with docetaxel and prednisone in men with chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) [2].
It is crucial for researchers to note that the clinical development of this compound was discontinued. Phase III trials in men with metastatic castration-resistant prostate cancer did not meet their primary survival endpoints [6] [4]. Furthermore, a Phase III trial in high-risk localized prostate cancer was terminated early due to the discontinuation of the drug's development and showed no significant improvement in efficacy outcomes [4] [5].
The diagram below summarizes the treatment and monitoring workflow for a typical this compound clinical trial.
Fatigue was a frequently reported adverse event in Orteronel clinical trials. The following table summarizes key quantitative data from these studies.
Table 1: Incidence of Fatigue Associated with this compound in Clinical Trials
| Trial Phase / Context | Patient Population | This compound Dosage | Incidence of Any-Grade Fatigue | Incidence of Grade 3-4 Fatigue | Citation |
|---|---|---|---|---|---|
| Phase I/II | Metastatic CRPC (mCRPC), chemotherapy-naïve | 100-600 mg BID (some with prednisone) | 65% (17 of 26 patients) | Not Specified | [1] |
| Meta-analysis | mCRPC (across multiple second-generation hormonal therapies) | Various | Risk Ratio: 1.27 (any grade) | Risk Ratio: 1.25 (grade 3-4) | [2] |
| Contextual Data: Abiraterone | mCRPC, post-docetaxel | 1000 mg/day + prednisone | ~30-40% (across studies) | ~2-9% (across studies) | [3] |
The diagram below illustrates the proposed mechanism of this compound-induced fatigue, which is linked to its targeted inhibition of the CYP17A1 enzyme.
Q1: What is the proposed mechanism behind this compound-related fatigue? The fatigue is primarily an on-target, class-effect adverse event. This compound inhibits CYP17A1, a key enzyme in androgen synthesis [1]. The profound suppression of androgen production disrupts the androgen receptor signaling pathway, which is crucial for energy metabolism and muscle maintenance. Unlike abiraterone, this compound is more selective for the 17,20-lyase activity of CYP17A1, which may lead to less disruption of cortisol synthesis [1] [4]. However, the significant hormonal shift itself is a major contributor to fatigue.
Q2: How does the fatigue profile of this compound compare to other approved CYP17A1 inhibitors? While direct head-to-head trials are unavailable, a literature-based meta-analysis indicates that the second generation of hormonal therapies as a class increases the risk of both any-grade and high-grade fatigue [2]. The risk ratio for any-grade fatigue was 1.27 across these therapies. Data for approved drugs like abiraterone show a fatigue incidence ranging from about 30% to 40% in large Phase III trials [3]. The incidence of 65% in an early this compound trial [1] should be interpreted with caution due to small sample size and different study conditions.
Q3: Were any protocols established in clinical trials for managing this compound-induced fatigue? The available search results do not provide detailed interventional protocols specifically for mitigating fatigue in this compound trials. Many this compound clinical trials included concomitant administration of prednisone [1] [5], which was partly to prevent adrenal insufficiency due to enzyme inhibition. The management of fatigue was likely supportive, based on general oncology care guidelines, including:
Q4: Is there evidence of fatigue being a dose-limiting toxicity for this compound? In the Phase I/II trial summarized, fatigue was the most common adverse event but was not reported as the dose-limiting toxicity (DLT). The DLT in a combination study of this compound with docetaxel was febrile neutropenia [1].
For researchers observing fatigue in preclinical models or analyzing clinical data, the following workflow is recommended.
Experimental & Data Analysis Considerations:
The table below summarizes the core clinical findings from the literature to provide context for your preclinical work.
| Aspect | Key Findings from Clinical Studies |
|---|---|
| Hyperamylasemia Incidence | Common; reported in 47% (Phase 1 study, n=15) [1] and 14% (Phase 3 trial) of patients [2]. |
| Pancreatitis Incidence | Observed in clinical trials; 3 cases of acute pancreatitis (Grades 1-3) in a 15-patient study [1]. |
| Clinical Management Context | Hyperamylasemia is a biochemical finding, not a disease. It requires correlation with symptoms and imaging to diagnose clinical pancreatitis [3] [4]. |
| Prognostic Insight | Prolonged hyperamylasemia (e.g., >1 week) is associated with more severe local complications and a higher risk of recurrence in spontaneous pancreatitis [5]. This may inform long-term monitoring protocols in research. |
Here is a structured framework for monitoring and investigating this adverse effect in a research setting.
This protocol is designed for the early detection and characterization of pancreatic effects.
The workflow for this monitoring protocol can be visualized as follows:
When hyperamylasemia is detected, the following investigative pathways can help characterize the finding.
Workflow 1: Differentiating Benign Elevation from Pancreatic Injury
A key challenge is determining if hyperamylasemia is a benign, isolated finding or a sign of significant pancreatic inflammation [3].
Workflow 2: Investigating the Mechanism of Injury
Understanding whether the effect is direct or secondary can guide further drug development.
Q1: Is hyperamylasemia a dose-limiting toxicity for Orteronel? Based on available clinical trials, hyperamylasemia was a common adverse event but was not explicitly defined as a dose-limiting toxicity (DLT) in the phase 1 study [1]. The maximum doses of 400 mg twice daily were considered tolerable, though pancreatitis did occur in some patients, indicating a need for vigilance.
Q2: How should we manage a subject that develops asymptomatic hyperamylasemia during a study?
Q3: What are the key criteria for diagnosing clinical acute pancreatitis in a research subject? The diagnosis typically requires at least two of the following three criteria [5]:
Q4: Does co-administration of prednisone mitigate the risk of pancreatic effects? The search results do not provide evidence that prednisone co-administration prevents hyperamylasemia or pancreatitis. Pancreatitis cases occurred in studies both with and without prednisone [1] [8]. Prednisone is primarily used to manage mineralocorticoid-related side effects, not pancreatic toxicity.
This compound (TAK-700) is an investigational, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), developed for treating metastatic castration-resistant prostate cancer (mCRPC) [1] [2]. It primarily inhibits the 17,20-lyase reaction, which is involved in androgen synthesis [2].
Clinical trials have documented hyperlipasemia as an adverse reaction. A phase 3 trial (ELM-PC 4) in patients with chemotherapy-naive mCRPC reported that most adverse reactions were Grade 1 or 2 [1]. While hyperlipasemia was identified, its incidence rate and severity grading are not specified in the searched literature.
In the absence of specific guidelines for this compound, a general framework for managing drug-induced pancreatic effects can be applied. Elevated lipase levels can indicate pancreatic inflammation (pancreatitis), which requires careful monitoring.
Table: Monitoring and Assessment of Hyperlipasemia
| Aspect | Recommended Action |
|---|---|
| Baseline Measurement | Obtain serum lipase/amylase levels before initiating treatment [3]. |
| Routine Monitoring | Periodically check levels during treatment; frequency to be determined by clinical judgement [3]. |
| Symptom Assessment | Monitor for symptoms of acute pancreatitis (e.g., severe, persistent abdominal pain, nausea, vomiting) [4]. |
| Risk Factor Review | Assess for other factors that can elevate lipase (e.g., other medications, gallstones, alcohol use) [4]. |
Table: Management Strategies for Hyperlipasemia
| Scenario | Recommended Action |
|---|---|
| Asymptomatic Elevation | (Grade 1-2): Continue this compound with increased frequency of lipase monitoring [1]. |
| Symptomatic Elevation | (e.g., abdominal pain) or Significant Elevation (Grade 3-4): Withhold this compound promptly. Provide supportive care. Re-initiation may be considered upon symptom resolution and improvement of lab values [1]. |
For researchers designing studies, the following workflow outlines a general protocol for monitoring and managing this adverse event.
The table below summarizes the key clinical contexts in which febrile neutropenia was reported with Orteronel.
| Clinical Context | Reported Incidence & Details | Citation Source |
|---|---|---|
| Phase I Combination Study | Febrile neutropenia was identified as the dose-limiting toxicity when this compound was combined with docetaxel chemotherapy. | [1] |
| Phase III Trial (NRG/RTOG 1115) | The addition of this compound to standard therapy led to a significantly higher cumulative incidence of Grade 3+ adverse events (59.0% vs. 35.1% at 5 years). However, febrile neutropenia was not specified as a predominant event. | [2] [3] |
| General FN Risk in Cancer Therapy | Profound neutropenia (ANC < 100 cells/µL) lasting >7 days is a primary high-risk criterion for FN complications. | [4] [5] |
The following diagram illustrates the hypothesized pathway through which this compound, in combination with chemotherapy, could lead to febrile neutropenia.
Since specific protocols for mitigating this compound-related FN are not available, the standard evidence-based guidelines for managing chemotherapy-induced febrile neutropenia are highly relevant. The table below outlines the risk stratification and empirical therapy approach.
| Guideline Aspect | Key Recommendations | Citation Source |
|---|---|---|
| Risk Stratification (MASCC Score) | Patients are stratified as high-risk (MASCC score < 21) or low-risk (MASCC score ≥ 21) to determine treatment setting and intensity. High-risk features include profound neutropenia, expected duration >7 days, and comorbidities. | [4] [5] |
| Initial Empirical Antibiotic Therapy (High-Risk) | IV broad-spectrum antibiotics are required. Recommended monotherapy includes: • Cefepime • Carbapenems (Meropenem, Imipenem) • Piperacillin-Tazobactam | [4] [5] | | Prophylaxis (High-Risk Settings) | Primary Prophylaxis with G-CSF (e.g., Filgrastim, Pegfilgrastim) is recommended when the risk of FN from chemotherapy is >20%. | [5] | | Additional Therapy | Antifungal therapy should be considered if fever persists for 4-7 days despite antibiotics. Gram-positive coverage (e.g., Vancomycin) is added for specific complications like suspected catheter-related infection or pneumonia. | [4] [5] |
It is critical for your audience to be aware that the clinical development of this compound (TAK-700) for prostate cancer was voluntarily halted by Takeda Pharmaceutical [6] [7] [8]. This decision was made after Phase III trials (ELM-PC 4 and ELM-PC 5) demonstrated that, while the drug improved progression-free survival, it did not lead to a statistically significant improvement in overall survival [9] [10] [8].
Given the lack of specific preclinical data, your troubleshooting guides could suggest the following investigative pathways:
The phase 3 NRG/RTOG 1115 trial provides the most direct data on this compound's use and challenges. The table below summarizes the core quantitative findings from this study.
| Aspect | Findings from NRG/RTOG 1115 Trial |
|---|---|
| Trial Design | Compared standard of care (SOC: dose-escalated RT + 2 years ADT) vs. SOC + 2 years of this compound in men with high-risk prostate cancer [1]. |
| Primary Outcome | No significant improvement in overall survival (Hazard Ratio, HR: 0.71; 95% CI: 0.39-1.32) or biochemical failure (HR: 0.84; 95% CI: 0.47-1.51) with this compound [1]. |
| Key Tolerability Issue | Only 29% of participants in the this compound arm received ≥80% of the planned drug dose [1]. |
| Adverse Events | Significantly higher cumulative incidence of grade 3+ adverse events with this compound (5-year estimate: 59.0%) vs. standard arm (35.1%) [1]. |
| Conclusion | The addition of this compound did not result in significant efficacy improvements, with limitations attributed to poor drug tolerance and early trial termination [1]. |
While specific protocols for this compound are not available, the general methodology for oncology drug dose optimization, known as "interventional pharmacoeconomics," can be applied. The following workflow outlines the key stages in designing a dose-reduction study.
The workflow above is supported by evidence that lower-dose regimens for expensive and toxic drugs can be clinically equivalent and cost-saving, as demonstrated by trials for drugs like abiraterone and nivolumab [2].
The diagram below illustrates this compound's selective point of action in the steroid synthesis pathway.
Despite its selectivity, this compound is associated with other side effects that require monitoring. The following table summarizes the most common and relevant adverse effects (AEs) observed in Phase III clinical trials.
| Adverse Event | Frequency & Severity (this compound Arm) | Frequency & Severity (Control Arm) | Management Recommendations |
|---|---|---|---|
| Fatigue | 5% (Grade 3-4) [3] | 2% (Grade 3-4) [3] | Patient education, manage daily activities, and rule out other causes. |
| Hypertension | 20% (Grade 3-4) [3] | 5% (Grade 3-4) [3] | Regular BP monitoring; initiate or adjust antihypertensive medication as needed. |
| Other Common AEs | Nausea, constipation, diarrhea [1] [2] | Lower incidence | Provide symptomatic treatment. |
| General Toxicity | Higher rates of Grade 3+ AEs [4] | Lower rates of Grade 3+ AEs [4] | Close patient monitoring and proactive management of emerging symptoms. |
| CYP Enzyme | Inhibition by Orteronel | IC₅₀ Value (μM) | Clinical DDI Potential |
|---|---|---|---|
| CYP1A2 | Weak inhibition [1] | 17.8 [1] | Low; not considered clinically relevant [1] |
| CYP2C8 | Weak inhibition [1] | 27.7 [1] | Low; not considered clinically relevant [1] |
| CYP2C9 | Weak inhibition [1] | 30.8 [1] | Low; not considered clinically relevant [1] |
| CYP2C19 | Weak inhibition [1] | 38.8 [1] | Low; not considered clinically relevant [1] |
| CYP2B6 | No inhibition [1] | >100 [1] | None |
| CYP2D6 | No inhibition [1] | >100 [1] | None |
| CYP3A4/5 | No inhibition [1] | >100 [1] | None |
According to a PBPK modeling study, this compound does not significantly increase the exposure (AUC) of sensitive substrates for CYP1A2, 2C8, 2C9, or 2C19, with geometric mean AUC ratios remaining below 1.25. Therefore, it is classified as a 'non-inhibitor' and further clinical DDI evaluation was deemed unnecessary per FDA guidance [1].
For researchers needing to validate or replicate these findings, here are detailed methodologies from the literature.
This method determines the IC₅₀ values for this compound against major CYP enzymes.
This method translates in vitro data to predict clinical DDI outcomes.
The following diagrams illustrate the key experimental and conceptual pathways related to this compound's interactions.
Figure 1: Workflow for in vitro CYP inhibition assay.
Figure 2: Primary mechanism of this compound action via CYP17A1 inhibition.
The following tables summarize the reasons for discontinuation and key outcomes from major clinical trials.
Table 1: Development Status and Rationale for Discontinuation
| Item | Details |
|---|---|
| Developer | Takeda Pharmaceutical Company [1] |
| Indication | Advanced Prostate Cancer (metastatic castration-resistant prostate cancer, mCRPC; and metastatic hormone-sensitive prostate cancer, mHSPC) [1] [2] |
| Key Mechanism | Investigational, non-steroidal, selective, reversible inhibitor of 17,20-lyase (a key activity of the CYP17A1 enzyme), suppressing extragonadal androgen synthesis [3] [4] [5] |
| Discontinuation Date | Announced in 2014 (for mCRPC) [1] |
| Primary Reason | Failure to demonstrate a statistically significant improvement in Overall Survival (OS), the primary endpoint of pivotal Phase 3 trials, despite improvements in secondary endpoints like radiographic Progression-Free Survival (rPFS) [1] [2]. |
Table 2: Summary of Key Phase 3 Clinical Trial Outcomes
| Trial / Population | Primary Endpoint (Overall Survival) | Key Secondary Endpoint(s) |
|---|
| ELM-PC 4 [1] mCRPC (prior to chemotherapy) | Not met (No significant improvement) | Met: Improved radiographic Progression-Free Survival (rPFS) | | ELM-PC 5 [1] mCRPC (post-chemotherapy) | Not met (Interim analysis indicated goal was unlikely to be met) | Met: Advantage in radiographic Progression-Free Survival (rPFS) | | SWOG S1216 [2] mHSPC | Not met (Hazard Ratio: 0.86; 95% CI, 0.72 to 1.02; P=0.040) | Met: Improved Progression-Free Survival (PFS: 47.6 vs. 23.0 months) and PSA response at 7 months |
For researchers, the following quantitative data from earlier-phase trials provides insight into Orteronel's activity and safety profile.
Table 3: Efficacy and Safety Data from Phase 1/2 Trials
| Parameter | Results from Combination Therapy (this compound + Docetaxel + Prednisone) [3] | Results from Monotherapy (in Japanese patients) [5] |
|---|
| PSA Response Rates | After 4 cycles: • ≥30% reduction (PSA-30): 68% • ≥50% reduction (PSA-50): 59% • ≥90% reduction (PSA-90): 23% • Median best PSA response: -77% | ≥50% reduction (PSA-50): 13 out of 15 patients (87%) | | Measurable Disease Response | 7 out of 10 RECIST-evaluable patients (70%) achieved a partial response [3]. | Information not specified in the provided results. | | Common Adverse Events (>30%) | Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%) [3]. | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%). Cases of pancreatitis were reported [5]. | | Impact on Hormone Levels | Rapid and durable reductions in dehydroepiandrosterone-sulfate (DHEA-S) and testosterone levels [3]. | Serum testosterone was rapidly suppressed below the lower limit of quantification across all doses [5]. |
The diagram below illustrates this compound's selective target within the androgen synthesis pathway.
| Mechanism Category | Specific Type | Description | Key Supporting Evidence |
|---|---|---|---|
| AR-Dependent Mechanisms | AR Amplification | Increased AR gene copy number, making cancer cells hypersensitive to very low levels of androgens [1]. | Identified in 30-80% of CRPC cell lines; uncommon in treatment-naive cancer [1]. |
| AR Point Mutations | Mutations in the Ligand-Binding Domain (LBD) can allow activation by other steroids or even by anti-androgens [1] [2]. | Well-described mutations (e.g., T878A, L702H, H875Y) confer promiscuous receptor activation [1] [2]. | |
| AR Splice Variants (AR-Vs) | Truncated AR proteins (e.g., AR-V7) lack the LBD, leading to constitutive, ligand-independent activation of the AR pathway [3] [2]. | AR-V7 expression is a poor prognostic marker and is linked to resistance to second-generation AR therapies [3] [2]. | |
| Altered Steroidogenesis | Tumor cells upregulate enzymes for de novo intratumoral synthesis of androgens, bypassing CYP17A1 inhibition [1]. | Persistently high intratumoral DHT levels found in CRPC despite castrate serum testosterone levels [1]. | |
| Drug-Specific Factors | Incomplete Androgen Suppression | Orteronel's selective inhibition of 17,20-lyase over 17α-hydroxylase may allow for continued androgen precursor production [4]. | Preclinical data shows this compound has greater specificity for 17,20-lyase vs. 17α-hydroxylase than Abiraterone [4]. |
For researchers characterizing this compound resistance in model systems, the following workflow outlines key experiments.
1. Establishing this compound-Resistant Cell Models
2. Quantifying AR and AR Splice Variant Expression
3. Measuring Intratumoral Androgens
Q1: What is the primary clinical reason for the failure of this compound? The primary reason was that, despite improving progression-free survival and PSA response, it did not achieve a statistically significant improvement in overall survival in a Phase III trial for metastatic hormone-sensitive prostate cancer (SWOG-1216). The extensive use of other effective life-prolonging therapies after the trial protocol may have confounded the final survival analysis [5] [6].
Q2: How does resistance to this compound compare to resistance against approved agents like Abiraterone or Enzalutamide? The core mechanisms are often shared, primarily revolving around persistent AR signaling. However, a key difference lies in this compound's more selective inhibition profile. Its greater specificity for 17,20-lyase might allow for a different escape route via precursors in the steroidogenesis pathway compared to Abiraterone, which more broadly inhibits CYP17A1. Furthermore, mechanisms like AR-V7 expression confer resistance to both drug classes [4] [7] [2].
Q3: What are the most promising research directions to overcome this compound resistance? Since this compound itself is no longer in clinical development, the research focus has shifted. The principles learned from its resistance mechanisms support broader strategies for CRPC:
| Drug / Trial Name | Patient Setting | Overall Survival (OS) Result | Progression-Free Survival (PFS) Result | PSA Response |
|---|---|---|---|---|
| Orteronel [1] [2] [3] | Pre-chemotherapy mCRPC (ELM-PC 4) | Not significantly improved (HR 0.90, 95% CrI 0.70–1.10) [1] [2] | Significantly improved (median 13.8 months vs. 8.7 months) [2] | Significantly improved time to PSA progression [1] |
| This compound [1] [2] | Post-chemotherapy mCRPC (ELM-PC 5) | Primary endpoint not met [2] | Information missing | Information missing |
| Abiraterone Acetate [1] [4] | Pre-chemotherapy mCRPC (COU-AA-302) | Significantly improved (HR 0.78, 95% CrI 0.61–0.98) [1] | Significantly improved [4] | Significantly prolonged time to PSA progression (HR 0.56) [1] |
| Abiraterone Acetate [4] | Post-chemotherapy mCRPC (COU-AA-301) | Significantly improved (median 15.8 vs. 11.2 months) [4] | Information missing | Information missing |
Both this compound and abiraterone acetate are oral inhibitors of the CYP17A1 enzyme, which is critical for androgen synthesis. However, a key difference lies in their specificity for the two activities of this enzyme [5] [2] [4]. The following diagram illustrates this mechanistic difference.
This differential inhibition has important clinical implications:
The efficacy data in the table above is derived from large, multicenter, randomized, double-blind, placebo-controlled Phase III trials. The general design of these trials is summarized below.
Key Methodological Details:
For researchers, the story of this compound underscores that strong activity on secondary endpoints like PFS does not always translate into an overall survival advantage, which remains the definitive benchmark for efficacy in advanced cancer trials. The improved survival in control groups over time, partly due to effective subsequent therapies, can make demonstrating an OS benefit for new agents increasingly challenging [3].
| Outcome Measure | Orteronel + ADT (n=638) | Bicalutamide + ADT (n=641) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median Overall Survival (OS) | 81.1 months | 70.2 months | HR = 0.86 (95% CI, 0.72–1.02); P = 0.040 (not statistically significant) [1] [2] [3] |
| Median Progression-Free Survival (PFS) | 47.6 months | 23.0 months | HR = 0.58 (95% CI, 0.51–0.67); P < .0001 [1] [2] [3] |
| PSA Response at 7 Months | 58% (Complete Response: <0.2 ng/mL) | 44% (Complete Response: <0.2 ng/mL) | P < .0001 [1] [2] |
| Grade 3/4 Adverse Events | 43% | 14% | - [1] [3] |
| Most Common Grade 3/4 AEs | Hypertension (20.1%), Fatigue (5.4%) | Hypertension (4.5%), Fatigue (1.7%) | - [1] |
The differing outcomes can be understood by examining the distinct mechanisms of the two drugs and the context of the clinical trial.
This compound and Bicalutamide work through entirely different mechanisms to suppress the androgen signaling pathway, which drives prostate cancer growth.
The data in the table above comes from the SWOG-1216 trial [2]:
The SWOG-1216 results highlight critical considerations for drug development and clinical trial design in oncology.
The table below summarizes the efficacy of second-generation AR-targeted agents based on a 2023 network meta-analysis of 7 randomized controlled trials (9,488 patients) [1].
| Cancer Stage | Intervention | Comparator | Primary Endpoint | Hazard Ratio (HR) [95% CI] | Key Finding/Interpretation |
|---|---|---|---|---|---|
| Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Enzalutamide or Darolutamide + ADT | Placebo + ADT | Overall Survival (OS) | 0.70 [0.59 - 0.82] [1] | Significant OS benefit. No significant difference in OS improvement between Enzalutamide and Darolutamide (HR=1.19, 0.75-1.89) [1]. |
| Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Enzalutamide, Apalutamide, Darolutamide | Placebo | Metastasis-Free Survival (MFS) | 0.32 [0.25 - 0.41] [1] | All three agents significantly beneficial for MFS. |
| nmCRPC | Enzalutamide | Darolutamide | MFS | 0.71 [0.54 - 0.93] [1] | Enzalutamide and Apalutamide showed superior MFS compared to Darolutamide. |
| nmCRPC | Apalutamide | Darolutamide | MFS | 0.68 [0.51 - 0.91] [1] | No significant efficacy difference between Enzalutamide and Apalutamide (HR=0.97, 0.73-1.28) [1]. |
| Metastatic CRPC (mCRPC) | Enzalutamide (pre-chemotherapy) | Enzalutamide (post-chemotherapy) | Radiographic PFS (rPFS) | 2.11 [1.62 - 2.73] [1] | Using Enzalutamide before chemotherapy is significantly better for improving rPFS. |
Emerging evidence supports combining an AR-targeted agent with docetaxel and ADT ("triplet therapy") for mHSPC. A 2022 meta-analysis of 5 trials showed that compared to docetaxel plus ADT, the triplet regimen [2]:
The triplet did not significantly increase the overall risk of adverse events, though it was associated with a higher risk of severe hypertension [2].
Network meta-analysis (NMA) is a statistical technique that allows for the simultaneous comparison of multiple treatments by combining direct evidence from head-to-head trials and indirect evidence across a network of trials [3].
1. Eligibility Criteria (PICOS Framework)
2. Search Strategy
3. Data Extraction & Quality Assessment
4. Statistical Analysis
The following diagram visualizes a typical NMA structure and a proposed treatment sequence based on the analyzed evidence.
The diagram illustrates two key concepts. First, the NMA Geometry shows how indirect comparisons are formed: if Treatment A and B are both compared against a common control (like Placebo), their efficacy can be indirectly compared even without a head-to-head trial [6] [3]. Second, the Treatment Sequence for mCRPC emphasizes that after progression on a first-line AR pathway inhibitor (ARPI), switching to a treatment from a different class (like chemotherapy) is recommended, as re-treatment with the same drug class shows limited effectiveness due to cross-resistance [3].
The table below summarizes the key outcomes from major Phase III clinical trials of this compound.
| Trial Name / Population | Comparator | Overall Survival (OS) Hazard Ratio [95% CI] | Median OS (Months) | Median PFS (Months) | Common Grade 3/4 Adverse Events |
|---|
| SWOG-1216 [1] [2] (mHSPC) | ADT + this compound vs. ADT + Bicalutamide | 0.86 [0.72 to 1.02] | 81.1 vs. 70.2 | 47.6 vs. 23.0 | 43% vs. 14% (this compound vs. Control) | | ELM-PC 5 [3] [4] (mCRPC, post-docetaxel) | this compound + Prednisone vs. Placebo + Prednisone | Not met (Primary endpoint) | Information missing | Information missing | Fatigue; Febrile neutropenia (dose-limiting in combo) | | NRG/RTOG 1115 [4] (High-risk localized PC) | DE-RT + ADT + this compound vs. DE-RT + ADT | No significant improvement | No significant improvement | 5-year BRFS: 89.2% vs. 87.4% | Impaired drug tolerability, leading to early trial termination |
The data in the table above comes from large, randomized Phase III trials designed to provide the highest level of evidence.
SWOG-1216 Trial (mHSPC Setting) [1]:
ELM-PC 5 Trial (mCRPC Setting) [3]:
NRG/RTOG 1115 Trial (High-Risk Localized Setting) [4]:
This compound's developmental rationale and trial outcomes are best understood through its intended mechanism and the competitive treatment landscape.
The diagram above illustrates this compound's intended mechanism as a selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme [3]. This targeted approach was designed to suppress testosterone production in the testes, adrenal glands, and prostate cancer cells more completely than standard ADT, while minimizing disruption to the cortisol synthesis pathway (mediated by 17α-hydroxylase) to reduce steroid-related side effects [1].
However, in the context of the evolving treatment landscape, the control groups in modern trials often benefited from subsequent life-prolonging therapies (e.g., other novel hormonal agents like enzalutamide), which likely diluted the potential observed OS benefit of this compound [1] [2]. Furthermore, despite its selective mechanism, this compound still required concomitant prednisone in many trials and was associated with a significantly higher rate of severe adverse events compared to control therapies [1].
Current research and network meta-analyses indicate that other androgen receptor pathway inhibitors (ARPIs), particularly in combination regimens, have demonstrated superior efficacy and form the backbone of modern treatment for advanced prostate cancer [5] [6] [7].
The data for this compound comes from a single-arm phase 1/2 clinical trial, which means it was studied without a direct comparison group within the trial. The results are as follows [1]:
A 2025 network meta-analysis provides a horizontal comparison of various first-line therapies for metastatic castration-resistant prostate cancer (mCRPCa). The table below summarizes the top-performing therapies for the "Time to PSA Progression" (TTPP) endpoint. Note that the this compound+DP regimen was not included in this analysis [2] [3].
| Therapy | Hazard Ratio (HR) for TTPP vs. Comparator | SUCRA Value |
|---|---|---|
| Lutetium-177 (Lu177) + Androgen Receptor Inhibitor (ARI) | HR: 0.07 (0.01, 0.87) | 91% |
| PARP Inhibitor (PARPi) + ARI | HR: 0.18 (0.03, 0.98) | 84% |
| Androgen Receptor Inhibitor (ARI) | HR: 0.31 (0.12, 0.79) | 64% |
| PARP Inhibitor (PARPi) | HR: 0.36 (0.15, 0.85) | 57% |
| Docetaxel-based Chemotherapy | HR: 0.45 (0.21, 0.96) | 44% |
> Note on Data: SUCRA (Surface under the Cumulative Ranking Curve) is a statistical measure used in meta-analyses to rank treatments. A higher SUCRA percentage (closer to 100%) indicates a higher probability of being the best treatment for that specific outcome [2] [3].
For the purpose of reproducibility, here is a summary of the key methodological details from the studies cited.
1. Network Meta-Analysis (2025) [2] [3]
2. This compound Phase 1/2 Study (2015) [1]
The following diagram illustrates the core androgen receptor signaling pathway, the key pathway targeted by many mCRPCa therapies, including ARIs. Dysregulations in this pathway are a primary driver of castration-resistant disease [4].
The available evidence indicates that combination therapies, particularly Lutetium-177 or a PARP inhibitor with an Androgen Receptor Inhibitor, are ranked highest for delaying PSA progression in the first-line mCRPCa setting [2] [3].
For a definitive comparison, you would need to consult individual RCTs that directly compare the intervention of interest with a common control, which was beyond the scope of this search.
The S1216 trial was a phase III, randomized, open-label study conducted across numerous centers in the United States [1].
| Characteristic | Summary for Enrolled Patients (N=1279) |
|---|---|
| Median Age | 68 years |
| Disease Extent | 49% had extensive disease |
| Stratification Factors | Disease severity (minimal vs. extensive), performance status (0-1 vs. 2-3), and timing of ADT initiation (early vs. late induction) |
At a median follow-up of 4.9 years, the trial yielded the following key efficacy results [1]:
| Efficacy Endpoint | ADT + this compound | ADT + Bicalutamide | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Overall Survival (OS) | 81.1 months | 70.2 months | HR 0.86 (95% CI, 0.72 to 1.02); P=0.040 (one-sided) |
| Progression-free Survival (PFS) | 47.6 months | 23.0 months | HR 0.58 (95% CI, 0.51 to 0.67); P<0.0001 |
| PSA ≤0.2 ng/mL at 7 mo | 58.5% | 30.5% | P<0.0001 |
The diagram below summarizes the core design and primary outcome of the SWOG-1216 trial.
The safety analysis revealed a different profile between the two treatment arms. The addition of this compound to ADT was associated with a higher incidence of severe adverse events compared to the control arm [1].
| Safety Metric | ADT + this compound | ADT + Bicalutamide |
|---|---|---|
| Grade 3/4 Adverse Events | 43% | 14% |
This compound is a novel, non-steroidal inhibitor of CYP17A1, an enzyme crucial for androgen synthesis. Unlike abiraterone, which potently inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1, this compound is a more selective inhibitor of 17,20-lyase. This activity suppresses the production of androgens (like DHEA and testosterone) in the testes, adrenal glands, and the tumor microenvironment, with a lesser impact on cortisol production [2]. The diagram below illustrates this targeted mechanism.
The SWOG-1216 trial demonstrated that while this compound was more effective than bicalutamide at delaying disease progression and achieving deep PSA responses, this did not translate into a statistically significant improvement in overall survival. The higher toxicity and the evolving treatment landscape for mHSPC, with the emergence of other more effective agents, ultimately limited the development and regulatory approval of this compound.
| Endpoint Category | Specific Measure | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (HR) / p-value |
|---|---|---|---|---|
| Overall Survival (OS) | 17.0 months | 15.2 months | HR 0.886 (95% CI, 0.739 to 1.062); P = .190 [1] | |
| Efficacy Outcomes | Radiographic Progression-Free Survival (rPFS) | 8.3 months | 5.7 months | HR 0.760 (95% CI, 0.653 to 0.885); P < .001 [1] |
| PSA response rate (≥ 50% decrease) | 25% | 10% | P < .001 [1] | |
| Time to PSA progression | 5.5 months | 2.9 months | P < .001 [1] | |
| Common Adverse Events (All Grades) | Nausea | 42% | 26% | - |
| Vomiting | 36% | 17% | - | |
| Fatigue | 29% | 23% | - | |
| Increased amylase | 14% | 2% | - |
The ELM-PC 5 trial was a pivotal, Phase III, randomized, double-blind, multicenter study [1].
Network meta-analyses of multiple randomized trials have provided indirect comparisons of this compound with other androgen receptor-targeting agents. The following table synthesizes these findings, showing how this compound was positioned relative to other drugs in its class.
| Therapeutic Agent | Overall Survival (HR vs. Control) | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| This compound | HR 0.90 (95% CrI: 0.70–1.10) [3] | Did not significantly improve OS; showed antitumor activity via rPFS and PSA response [1] | Significantly associated with increased risk of adverse events like nausea, vomiting [1] [3] |
| Enzalutamide | HR 0.71 (95% CrI: 0.54–0.89) [3] | Ranked as the most efficacious for OS and PFS [3] | AE rate not significantly different from control [3] |
| Abiraterone Acetate | HR 0.78 (95% CrI: 0.61–0.98) [3] | Second-most efficacious for OS; prolonged time to PSA progression [3] | AE rate not significantly different from control [3] |
The diagrams below illustrate the mechanism of this compound and the design of the ELM-PC 5 trial.
The table below summarizes the key outcomes from the NRG/RTOG 1115 Phase 3 trial, which compared dose-escalated Radiation Therapy (RT) combined with standard ADT against the same RT combined with enhanced ADT that included Orteronel [1].
| Feature | This compound + RT & ADT (Enhanced Arm) | Standard ADT + RT (Control Arm) |
|---|---|---|
| Therapy Rationale | Addition of this compound (CYP17A1 inhibitor) for more complete androgen suppression [1] | Standard androgen deprivation to castration levels [2] |
| Patient Population | Men with high-risk prostate cancer (Gleason 9-10, PSA > 20, or clinical stage T2 or higher with Gleason ≥ 8) [1] | Same as this compound arm [1] |
| Key Efficacy: Overall Survival | No significant improvement (HR, 0.71; 95% CI, 0.39-1.32) [1] | Reference group [1] |
| Key Efficacy: Biochemical Failure | No significant difference (HR, 0.84; 95% CI, 0.47-1.51) [1] | Reference group [1] |
| Treatment Toxicity (Grade 3+ AEs) | 59.0% (5-year estimate); Significantly higher (HR, 2.32; 95% CI, 1.52-3.47) [1] | 35.1% (5-year estimate) [1] |
| Drug Tolerance | Poor; only 29% received ≥80% of planned dose [1] | Not applicable |
| Impact on Quality of Life | Transient negative impact on prostate cancer-specific QOL domains; minimal impact on other HRQOL measures [1] | Reference group [1] |
For researchers designing similar studies, here are the detailed methodologies from the key clinical trial cited.
The diagram below illustrates the mechanism of this compound and how it compares to standard ADT within the androgen signaling pathway.
This mechanism aligns with other targeted approaches for advanced prostate cancer. The field has since moved toward other successful agents:
For your research and development work, this case highlights the importance of:
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